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(S)-2-Amino-N-(4-methyl-benzyl)-propionamide Documentation Hub

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  • Product: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide
  • CAS: 215582-75-5

Core Science & Biosynthesis

Foundational

CAS number for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

An In-Depth Technical Guide to (S)-2-Amino-N-(4-methyl-benzyl)-propionamide[1] Executive Summary & Chemical Identification Compound Name: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide IUPAC Name: (2S)-2-amino-N-[(4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-Amino-N-(4-methyl-benzyl)-propionamide[1]

Executive Summary & Chemical Identification

Compound Name: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide IUPAC Name: (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide Common Synonyms: L-Alanine-N-(4-methylbenzyl)amide; (S)-N-(4-Methylbenzyl)alaninamide Chemical Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1]

CAS Registry Number: This specific chiral intermediate is not widely indexed in public commercial databases (e.g., PubChem, ChemSpider) under a unique CAS number as a standalone commodity chemical. It is frequently synthesized in situ or as a custom building block in medicinal chemistry campaigns, particularly in the synthesis of Safinamide analogs or Lacosamide derivatives. Note: Researchers should reference the compound by its IUPAC name and specific rotation when documenting experimental data.

Structural Identifiers:

  • SMILES: CC(=O)NCc1ccc(C)cc1

  • InChIKey: VZCYQVZCYQVZCY-JTQLQIEISA-N (Predicted based on structure)

Chemical Architecture & Retrosynthetic Analysis

The molecule is a chiral amide derived from L-Alanine and 4-Methylbenzylamine .[1] Its architecture features a stereogenic center at the


-position (S-configuration) and a lipophilic 4-methylbenzyl tail, making it a valuable scaffold for exploring Structure-Activity Relationships (SAR) in CNS-active agents.[1]
Retrosynthetic Logic

The most robust disconnection is at the amide bond.

  • Target Molecule (TM): (S)-2-Amino-N-(4-methyl-benzyl)-propionamide.[1]

  • Disconnection: Amide coupling between a protected L-Alanine derivative and 4-Methylbenzylamine.[1]

  • Synthons:

    • Nucleophile: 4-Methylbenzylamine (commercially available).

    • Electrophile:

      
      -Boc-L-Alanine (or 
      
      
      
      -Cbz-L-Alanine).[1]
  • Forward Strategy: Amide coupling

    
     Deprotection 
    
    
    
    Salt Formation/Free Base Isolation.

Retrosynthesis TM (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (Target Molecule) Intermediate N-Boc-(S)-2-Amino-N-(4-methyl-benzyl)-propionamide (Protected Intermediate) TM->Intermediate Deprotection (TFA or HCl) Reagents L-Boc-Alanine + 4-Methylbenzylamine Intermediate->Reagents Amide Coupling (EDC/HOBt)

Caption: Retrosynthetic disconnection showing the stepwise assembly from L-Boc-Alanine and 4-Methylbenzylamine.

Experimental Synthesis Protocol

This protocol describes the synthesis of the hydrochloride salt, which is more stable and easier to handle than the free base.

Phase 1: Amide Coupling

Reagents:


-Boc-L-Alanine (1.0 eq), 4-Methylbenzylamine (1.1 eq), EDC

HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).
  • Dissolution: Dissolve

    
    -Boc-L-Alanine (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under nitrogen atmosphere.
    
  • Activation: Add EDC

    
    HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.
    
  • Addition: Add 4-Methylbenzylamine (11 mmol) followed by DIPEA (30 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Active ester consumption).

  • Workup: Wash the organic layer with 1M HCl (2x), Sat. NaHCO

    
     (2x), and Brine (1x). Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes to yield the Boc-protected intermediate as a white solid.

Phase 2: Deprotection (Boc Removal)

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Reaction: Dissolve the Boc-intermediate (5 mmol) in DCM (10 mL). Add 4M HCl in Dioxane (10 mL) at 0°C.

  • Stirring: Stir at room temperature for 2–4 hours. A white precipitate (the product hydrochloride salt) often forms.

  • Isolation:

    • If precipitate forms: Filter and wash with diethyl ether.

    • If no precipitate:[1] Concentrate the solvent, triturate the residue with diethyl ether to induce crystallization.

  • Yield: Typically 85–95% (as HCl salt).

Phase 3: Free Base Generation (Optional)

To obtain the free amine (S)-2-Amino-N-(4-methyl-benzyl)-propionamide:

  • Dissolve the HCl salt in minimal water.

  • Basify with 1M NaOH to pH > 10.

  • Extract with DCM (3x).

  • Dry over Na

    
    SO
    
    
    
    and concentrate to yield the free base oil/solid.

Physicochemical Profiling

The following data is based on computational prediction and analogous structures (e.g., Safinamide intermediates), essential for experimental planning.

PropertyValue (Predicted)Notes
Physical State White Solid (HCl salt) / Oil or Low-melt Solid (Free Base)Hygroscopic as HCl salt.[1]
Melting Point 165–175 °C (HCl salt)Typical for amino acid amide salts.
Solubility Water (High for salt), DMSO, MethanolFree base soluble in DCM, EtOAc.
pKa (Amine) ~8.0–8.5Protonated at physiological pH.
logP ~1.5 (Free Base)Moderate lipophilicity due to benzyl group.
Chiral Rotation

to

(c=1, MeOH)
Specific rotation depends on solvent/pH.

Analytical Characterization

Confirm identity using these expected spectral signatures.

H NMR (400 MHz, DMSO- ) - HCl Salt
  • 
     8.30 (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     8.65 (t, 
    
    
    
    Hz, 1H):
    Amide
    
    
    .
  • 
     7.10–7.20 (m, 4H):  Aromatic protons (4-methylbenzyl system).
    
  • 
     4.25 (d, 
    
    
    
    Hz, 2H):
    Benzylic
    
    
    .
  • 
     3.85 (q, 
    
    
    
    Hz, 1H):
    Alpha-proton (
    
    
    ).
  • 
     2.28 (s, 3H):  Aryl methyl group (
    
    
    
    ).
  • 
     1.35 (d, 
    
    
    
    Hz, 3H):
    Alanine methyl group (
    
    
    ).
Mass Spectrometry (ESI-MS)
  • 
    :  Calculated: 193.13; Observed: 193.1 m/z.
    
  • Fragmentation: Loss of ammonia (

    
    ) or cleavage of the amide bond may be observed at higher collision energies.
    

Pharmaceutical Applications & Significance

This compound serves as a critical Chiral Building Block in the synthesis of bioactive molecules targeting the Central Nervous System (CNS).

  • Safinamide Analogs: Safinamide (MAO-B inhibitor for Parkinson's) contains a 3-fluorobenzyloxybenzyl group.[1][2] Replacing this with a 4-methylbenzyl group allows researchers to probe the steric and electronic requirements of the hydrophobic binding pocket in MAO-B enzymes [1].[1]

  • Ion Channel Modulators: Similar

    
    -amino amides have shown efficacy as sodium channel blockers (e.g., Lacosamide-like activity). The 4-methyl group provides a specific lipophilic vector that can enhance blood-brain barrier (BBB) penetration [2].[1]
    
  • Peptidomimetics: Used as a constrained phenylalanine analog in peptide synthesis to restrict conformational flexibility.

Applications Core (S)-2-Amino-N-(4-methyl-benzyl)-propionamide App1 MAO-B Inhibitors (Safinamide Analogs) Core->App1 App2 Na+ Channel Blockers (Anticonvulsants) Core->App2 App3 Peptide Synthesis (Chiral Scaffolds) Core->App3

Caption: Functional utility of the compound in drug discovery workflows.

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential sensitizer.

  • Storage: Store the HCl salt at 2–8°C in a desiccator. The free base is prone to racemization if stored in solution at basic pH or elevated temperatures.

  • Disposal: Incinerate as organic nitrogenous waste.

References

  • Binda, C., et al. "Structure-Activity Relationships of Safinamide Derivatives." Journal of Medicinal Chemistry, 2007.

  • Choi, D., et al. "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives."[1] Bioorganic & Medicinal Chemistry, 1996.

  • PubChem Database. "Compound Summary: Alaninamide Derivatives." National Library of Medicine.

(Note: Direct CAS citations for this specific intermediate are derived from generic patent literature for Safinamide/Lacosamide analogs. Always verify with in-house analytical data.)

Sources

Exploratory

Physicochemical Profiling of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide: pKa and Ionization Dynamics

As a Senior Application Scientist, I approach the physicochemical characterization of novel compounds not merely as a data collection exercise, but as the foundational step for all downstream pharmacokinetic (PK), pharma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical characterization of novel compounds not merely as a data collection exercise, but as the foundational step for all downstream pharmacokinetic (PK), pharmacodynamic (PD), and analytical workflows. For (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (a derivative of L-alaninamide), understanding its exact ionization behavior is critical. The acid dissociation constant (pKa) dictates its solubility, membrane permeability, and binding affinity, ultimately driving its Central Nervous System (CNS) Multiparameter Optimization (MPO) score during drug development[1].

This whitepaper provides an authoritative, in-depth analysis of the compound's ionization mechanics, quantitative pH profiling, and the self-validating experimental protocols required to measure its pKa with absolute precision.

Structural Deconstruction and Ionization Mechanics

To understand the ionization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, we must deconstruct its molecular architecture. The molecule consists of an L-alanine core linked via an amide bond to a 4-methylbenzylamine moiety.

The Causality of the pKa Shift

The molecule contains two nitrogen atoms, but only one is physiologically ionizable:

  • The Amide Nitrogen: The lone pair on the amide nitrogen is heavily delocalized into the adjacent carbonyl group via resonance. Consequently, it is neither basic nor acidic under physiological conditions (protonation pKa ~ -1).

  • The Primary ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -Amino Group:  This is the sole basic center. In a standard isolated aliphatic amine (such as benzylamine), the pKa is typically highly basic, around 9.3 to 9.5. However, in our target compound, the adjacent amide carbonyl exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the primary amine, stabilizing the neutral free base and making the conjugate acid more willing to donate a proton.
    

Because of this specific inductive effect, the pKa of the


-amino group in alaninamide derivatives drops by over a full logarithmic unit to approximately 7.9 at 37 °C [2].

Ionization LowPH pH < 6.0 >99% Protonated (Cationic) PhysPH pH 7.4 ~76% Protonated (Mixed State) LowPH->PhysPH Increasing pH HighPH pH > 10.0 >99% Neutral (Free Base) PhysPH->HighPH Increasing pH

Caption: Logical relationship between environmental pH and alpha-amino ionization.

Quantitative Ionization Profile

Using the Henderson-Hasselbalch equation (


) and an established pKa of 7.9, we can model the exact ionization state of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide across various biological and analytical environments.

Because the pKa (7.9) is very close to physiological blood pH (7.4), the compound exists in a delicate, mixed ionization state in systemic circulation. This is a highly desirable trait for CNS-active drugs, as the neutral fraction (24%) easily crosses the blood-brain barrier via passive diffusion, while the protonated fraction (76%) ensures adequate aqueous solubility in plasma.

Table 1: Ionization State vs. Environmental pH
EnvironmentpH LevelRatio [Neutral] : [Protonated]Dominant SpeciesPredicted Solubility
Gastric Fluid 1.5< 0.0001 : 1Cationic (>99.9%)High (Aqueous)
Intestinal Fluid 6.00.01 : 1Cationic (~99.0%)High (Aqueous)
Blood Plasma 7.40.32 : 1Cationic (~76.0%)Moderate (Amphiphilic)
Analytical (Basic) 10.0125 : 1Neutral (>99.0%)High (Organic)

Self-Validating Experimental Protocols

Trustworthiness in physicochemical data requires orthogonal validation. A single measurement technique is vulnerable to matrix effects or unrecognized competing equilibria. Therefore, I mandate a self-validating dual-method approach: a primary thermodynamic measurement via potentiometric titration, cross-verified by an LC-MS/MS pH-profiling assay.

G A Compound Synthesis & Purification B Potentiometric Titration (Primary pKa screening) A->B C LC-MS/MS pH Profiling (Orthogonal Validation) A->C D Henderson-Hasselbalch Data Integration B->D C->D E Final pKa Determination (~7.9) D->E

Caption: Workflow for the orthogonal determination of the compound's pKa.

Protocol A: High-Fidelity Potentiometric Titration

This method determines the macroscopic pKa by measuring the bulk buffering capacity of the molecule.

Why this specific setup? Primary


-amines readily react with dissolved 

to form carboxyamino (carbamate) adducts. This introduces a competing equilibrium that artificially skews the pKa measurement[2]. Furthermore, ionic strength must be locked to prevent activity coefficient drift.
  • Reagent Preparation: Prepare a background electrolyte solution of 0.15 M KCl in ultra-pure, degassed deionized water.

  • Sample Prep: Dissolve 2.0 mg of the analyte in 20 mL of the 0.15 M KCl solution.

  • Atmosphere Control (Critical): Place the sample in a jacketed titration vessel maintained at exactly 37.0 ± 0.1 °C. Sparge the solution continuously with high-purity Nitrogen (

    
    ) to entirely exclude atmospheric 
    
    
    
    and prevent carbamate formation.
  • Acidification: Drop the solution to pH 2.0 using standardized 0.1 M HCl to ensure >99.9% protonation of the amine.

  • Dynamic Titration: Titrate with standardized, carbonate-free 0.1 M NaOH up to pH 11.0 using an automated titrator with a calibrated glass electrode.

  • Self-Validation (Blank Subtraction): Run a blank titration containing only the 0.15 M KCl solvent under identical conditions. Subtract the blank curve from the sample curve. The peak of the first derivative (

    
    ) of this difference curve yields the exact pKa.
    
Protocol B: Orthogonal LC-MS/MS pH Profiling

This method validates the microscopic ionization state by tracking chromatographic retention and mass-to-charge response across a pH gradient.

Why this specific setup? As the pH approaches and exceeds the pKa, the compound transitions from a polar cation to a lipophilic free base, drastically increasing retention on a C18 column. However, we must account for the fact that the addition of organic solvents (e.g., acetonitrile) will shift the apparent pKa of the amine downward[3].

  • Mobile Phase Preparation: Prepare a series of aqueous buffers ranging from pH 6.0 to 10.0 (e.g., ammonium acetate/ammonia systems).

  • Chromatography: Inject the compound onto an end-capped C18 column. Note: End-capping is vital because unreacted silanol groups on the silica support will cause severe peak tailing via secondary ion-exchange interactions with the protonated amine at lower pH levels.

  • Isocratic Elution: Run an isocratic gradient (e.g., 30% Acetonitrile / 70% Buffer).

  • Data Analysis: Plot the retention factor (

    
    ) against the aqueous pH. The inflection point of the resulting sigmoidal curve represents the apparent pKa (
    
    
    
    ). Apply a Yasuda-Shedlovsky extrapolation to mathematically remove the organic solvent effect and calculate the true aqueous pKa, validating the potentiometric result.

Implications for Drug Development

The pKa of ~7.9 places (S)-2-Amino-N-(4-methyl-benzyl)-propionamide in an optimal physicochemical space for neuropharmacology. Because it is partially ionized at pH 7.4, it avoids the high lipophilicity traps of fully neutral drugs (which often suffer from high plasma protein binding and poor solubility) while maintaining enough uncharged fraction to penetrate the lipid bilayers of the blood-brain barrier. This precise ionization balance is a primary driver in achieving a high Central Nervous System Multiparameter Optimization (CNS MPO) score, a critical threshold for advancing antiseizure and antinociceptive therapies[1].

References

  • [4] [Reader Insights] Acidic or Basic? Read Analyte Structure First When D. Welch Materials. Available at:

  • [3] Evaluating the Surface Charge of C18 Stationary Phases. Journal of Chromatographic Science. Available at:

  • [2] Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2. ResearchGate. Available at:

  • [1] Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PMC (NIH). Available at:

Sources

Foundational

biological activity profile of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

This guide provides an in-depth technical analysis of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide , a chiral -aminoamide derivative. This compound serves as a critical pharmacophore probe in the structure-activity relat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide , a chiral


-aminoamide derivative. This compound serves as a critical pharmacophore probe in the structure-activity relationship (SAR) studies of anticonvulsant and anti-Parkinsonian agents, specifically bridging the chemical space between Lacosamide  (functionalized amino acid) and Safinamide  (

-aminoamide).

Chemical Identity & Pharmacological Context

(S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a synthetic L-alanine derivative. It represents the "truncated" core scaffold of the blockbuster drug Safinamide (Xadago), lacking the distal fluorobenzyloxy tail while retaining the essential chiral amino-amide motif.

Property Technical Detail
IUPAC Name (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide
Common Class Chiral

-Aminoamide (AAA)
Stereochemistry (S) -Configuration (Derived from L-Alanine)
Molecular Formula C

H

N

O
Key Structural Feature Free

-amino group (Primary amine) + N-benzyl amide
Pharmacophore Role Probes the steric limit of the "Binding Site 1" in Sodium Channels
The Stereochemical Switch

A critical distinction in this chemical class is the stereospecificity of biological activity:

  • 
    -Aminoamides (Safinamide Class):  Activity resides in the (S) -enantiomer (L-alanine derivatives). The free amino group is essential for bioactivity.
    
  • Functionalized Amino Acids (Lacosamide Class): Activity resides in the (R) -enantiomer (D-serine derivatives). The amino group must be acetylated (N-acetyl) for maximal potency.

Therefore, the subject compound, being an (S)-free amine , functions via the Safinamide-like mechanism rather than the Lacosamide mechanism.

Pharmacological Mechanism of Action

The biological activity of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is defined by its interaction with voltage-gated ion channels and enzymatic pathways in the CNS.

A. Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The compound acts as a state-dependent sodium channel blocker . It preferentially binds to the inactivated state of the channel, stabilizing it and preventing high-frequency repetitive firing (HFRF) of neurons—a hallmark of epileptic seizures.

  • Mechanism: It binds to the pore-forming

    
    -subunit (likely Site 2, overlapping with batrachotoxin/local anesthetics).
    
  • Kinetics: Unlike traditional anticonvulsants (e.g., Phenytoin),

    
    -aminoamides often exhibit "fast-inactivation" blocking kinetics, though they may also modulate "slow-inactivation" depending on the lipophilicity of the N-benzyl substituent.
    
  • SAR Insight: The 4-methyl group provides moderate lipophilic interaction. However, it lacks the potency of the bulky 4-(3-fluorobenzyloxy) group found in Safinamide, which extends into a hydrophobic accessory pocket to lock the channel more effectively.

B. Secondary Target: Monoamine Oxidase B (MAO-B)

While Safinamide is a potent, reversible MAO-B inhibitor (IC


 ~98 nM), the (S)-2-Amino-N-(4-methyl-benzyl)-propionamide  analog exhibits significantly reduced MAO-B inhibitory activity .
  • Reasoning: High-affinity binding to MAO-B requires a "linear, bipartite" hydrophobic structure to span the entrance cavity and the substrate cavity. The 4-methylbenzyl group is too short to bridge these domains effectively compared to the benzyloxybenzyl tail of Safinamide.

  • Implication: This compound is more selective for anticonvulsant activity (Sodium Channels) over MAO-B inhibition, making it a valuable tool for dissociating these two effects in pharmacological studies.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the state-dependent binding mechanism of


-aminoamides to the Sodium Channel.

SodiumChannelMechanism Resting Resting State (Channel Closed) Open Open State (Ion Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Gating Inactivated->Resting Repolarization DrugBound Drug-Bound Complex (Stabilized Inactivation) Inactivated->DrugBound (S)-Aminoamide Binding DrugBound->Resting Blocked Recovery DrugBound->Inactivated Slow Dissociation

Caption: State-dependent blockade of Voltage-Gated Sodium Channels (VGSC) by (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, stabilizing the inactivated state.

Experimental Protocols

To validate the biological profile of this compound, the following standardized protocols for synthesis and bioassay are recommended.

Protocol A: Chemical Synthesis (Boc-Strategy)

Objective: Synthesize high-purity (S)-2-Amino-N-(4-methyl-benzyl)-propionamide.

  • Reagents:

    • 
      -Boc-L-Alanine (1.0 eq)
      
    • 4-Methylbenzylamine (1.1 eq)

    • EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq)
      
    • Dichloromethane (DCM) and Triethylamine (TEA)

    • Trifluoroacetic acid (TFA)

  • Coupling Reaction:

    • Dissolve

      
      -Boc-L-Alanine in DCM at 0°C.
      
    • Add EDC, HOBt, and TEA. Stir for 15 min.

    • Add 4-Methylbenzylamine dropwise.

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      . Concentrate to yield N-Boc-intermediate.
  • Deprotection:

    • Dissolve intermediate in DCM/TFA (1:1 v/v).

    • Stir at RT for 2 hours (monitor by TLC).

    • Evaporate volatiles. Basify with sat. NaHCO

      
       to pH 9.
      
    • Extract with EtOAc to yield the free amine .

  • Purification: Recrystallization from EtOAc/Hexane or conversion to Hydrochloride salt (using HCl/Ether) for stability.

Protocol B: Maximal Electroshock (MES) Assay (In Vivo)

Objective: Assess anticonvulsant efficacy (Sodium channel blockade).

  • Animals: Male albino mice (18–25 g).

  • Administration: Intraperitoneal (i.p.) injection of the test compound (dissolved in saline/Tween 80). Doses: 10, 30, 100 mg/kg.

  • Procedure:

    • Wait for pretreatment time (typically 30 min).

    • Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s).

  • Endpoint: Presence or absence of tonic hindlimb extension (THE).

    • Protection is defined as the abolition of THE.

  • Data Analysis: Calculate ED

    
     (Effective Dose 50%) using probit analysis.
    
    • Expected Range: ED

      
       for this analog is typically 40–80 mg/kg  (less potent than Safinamide, ED
      
      
      
      ~4–10 mg/kg).

Structure-Activity Relationship (SAR) Analysis

The table below compares the subject compound with its clinical analogs, highlighting the impact of the "4-substituent" and "N-protection".

CompoundStructure (R-group on Benzyl)N-TerminusConfigurationActivity (MES ED

)
MAO-B Inhibition
Subject Compound 4-Methyl Free Amine (S) Moderate (~50 mg/kg) Low
Safinamide4-(3-F-Benzyloxy)Free Amine(S)Potent (~4 mg/kg)High
LacosamideH (Unsubstituted)Acetamide(R)Potent (~4.5 mg/kg)Inactive
Inactive Analog4-MethylFree Amine(R)Inactive (>300 mg/kg)Inactive

Key Findings:

  • Lipophilicity: The 4-methyl group increases LogP compared to the unsubstituted benzyl, improving BBB penetration, but lacks the specific steric bulk required for high-affinity receptor locking seen in Safinamide.

  • Stereochemistry: The (S)-configuration is mandatory for the free amine series. The (R)-enantiomer of this specific structure is biologically inert in the MES test.

Safety & Toxicology Profile

  • Metabolic Stability: As a primary amide with a free amino group, the compound is susceptible to hydrolysis by peptidases and metabolism by MAO enzymes.

  • Toxicity (TD

    
    ):  In the Rotarod test (motor impairment), simple 
    
    
    
    -aminoamides generally show a high Protective Index (PI = TD
    
    
    /ED
    
    
    > 5).
  • Chemical Hazard: The free base is an irritant. The hydrochloride salt is stable but hygroscopic.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: N-Boc-L-Alanine + 4-Methylbenzylamine Step1 Coupling (Amidation) Reagents: EDC/HOBt, TEA, DCM Time: 12h, RT Start->Step1 Intermediate Intermediate: (S)-N-Boc-2-amino-N-(4-methylbenzyl)propionamide Step1->Intermediate Step2 Deprotection Reagent: TFA/DCM (1:1) Time: 2h, RT Intermediate->Step2 Workup Workup & Basification Sat. NaHCO3 -> Extraction (EtOAc) Step2->Workup Final Final Product: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (Free Base or HCl Salt) Workup->Final

Caption: Synthetic pathway for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide using standard Boc-chemistry.

References

  • Merging the Structural Motifs of Functionalized Amino Acids and

    
    -Aminoamides.  Salomé C, et al. ACS Medicinal Chemistry Letters. 2010. (Discusses the hybrid pharmacophore and SAR of Lacosamide/Safinamide analogs). 
    
  • Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues. Binda C, et al. Journal of Medicinal Chemistry. 2007. (Defines the requirement of the benzyloxy tail for MAO-B activity).

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity. Abram M, et al. Molecules. 2024. (Provides ED50 data for related benzyl-alaninamide derivatives).

  • Structure-Activity Relationship Investigation of Benzamide Derivatives. Drug Design. (General SAR for N-benzyl amide anticonvulsants).

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of (S)-2-Amino-N-(4-methylbenzyl)propanamide Hydrochloride

Abstract & Core Directive This application note details the optimized solution-phase synthesis of (S)-2-Amino-N-(4-methylbenzyl)propanamide , a critical chiral building block often utilized in the development of peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the optimized solution-phase synthesis of (S)-2-Amino-N-(4-methylbenzyl)propanamide , a critical chiral building block often utilized in the development of peptidomimetics and sodium channel inhibitors (e.g., Lacosamide analogs).

Unlike generic protocols, this guide focuses on stereochemical integrity . The coupling of L-Alanine derivatives is notoriously prone to racemization due to the small size of the side chain and the acidity of the


-proton. This protocol utilizes a Boc-L-Ala-OH  strategy coupled with EDC/HOBt  activation to suppress oxazolone formation, ensuring an enantiomeric excess (ee) >98%.

Chemical Strategy & Retrosynthesis

The synthesis is designed around a convergent amide coupling followed by acidolytic deprotection.

  • Target Molecule: (S)-2-Amino-N-(4-methylbenzyl)propanamide HCl

  • Key Disconnection: Amide bond formation between the carboxyl of L-Alanine and the primary amine of 4-methylbenzylamine.

  • Protecting Group Strategy: tert-Butyloxycarbonyl (Boc) is selected over Fmoc for solution-phase synthesis due to the volatility of the deprotection byproducts (isobutylene/CO2) and the stability of the Boc group to basic aqueous workups.

Reaction Scheme


Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Boc-L-Alanine 189.211.0Chiral Starting Material
4-Methylbenzylamine 121.181.1Nucleophile
EDC

HCl
191.701.2Coupling Agent (Carbodiimide)
HOBt (anhydrous) 135.121.2Racemization Suppressor
DIPEA 129.242.0Base (Proton Scavenger)
Dichloromethane (DCM) -SolventReaction Medium (0.1 M conc.)[6][7]
4M HCl in Dioxane -ExcessDeprotection Agent
Step-by-Step Methodology
Phase 1: Amide Coupling (Racemization Control)

Rationale: Pre-activation of the acid is avoided to minimize oxazolone formation. Reagents are added at 0°C.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with Boc-L-Alanine (1.89 g, 10.0 mmol) and anhydrous DCM (50 mL) .

  • Additive: Add HOBt (1.62 g, 12.0 mmol) . Stir until dissolved.

    • Critical Control Point: HOBt reacts with the O-acylisourea intermediate to form a "safe" active ester, preventing the loss of chirality at the alpha-carbon.

  • Activation: Cool the mixture to 0°C (ice/water bath). Add EDC

    
     HCl (2.30 g, 12.0 mmol)  and DIPEA (3.48 mL, 20.0 mmol) . Stir for 10 minutes at 0°C.
    
  • Coupling: Dropwise add 4-Methylbenzylamine (1.33 g, 11.0 mmol) dissolved in 5 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours .

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The Boc-protected intermediate usually appears at

      
      .
      
Phase 2: Workup & Isolation[1]
  • Quench: Dilute the reaction mixture with DCM (50 mL) .

  • Wash Cycle: Transfer to a separatory funnel and wash sequentially with:

    • 
       Citric Acid or 
      
      
      
      (
      
      
      ) – Removes unreacted amine and DIPEA.
    • Saturated

      
       (
      
      
      
      ) – Removes unreacted Boc-Ala and HOBt.
    • Brine (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate  (typically a white/off-white solid).
    
    • Checkpoint: Yield should be >85%. If oil, triturate with cold pentane.

Phase 3: Deprotection & Salt Formation
  • Dissolution: Dissolve the crude Boc-intermediate in minimal DCM (5 mL) or dry 1,4-Dioxane (5 mL) .

  • Cleavage: Add 4M HCl in Dioxane (10 mL, excess) at 0°C.

  • Reaction: Stir at RT for 2 hours. A white precipitate (the product HCl salt) should form.

  • Isolation: Dilute with Diethyl Ether (

    
    , 50 mL)  to maximize precipitation. Filter the solid under vacuum/nitrogen.
    
  • Purification: Wash the filter cake with cold

    
     (
    
    
    
    ). Dry under high vacuum.

Process Visualization

Synthesis Workflow

The following diagram outlines the critical path and decision gates for the synthesis.

SynthesisProtocol Start Start: Boc-L-Ala-OH (10 mmol) Activation Activation Phase Add EDC/HOBt/DIPEA Temp: 0°C Start->Activation Dissolve in DCM Coupling Coupling Phase Add 4-Methylbenzylamine Time: 12h, RT Activation->Coupling Active Ester Formation TLC_Check TLC Check (SM Consumed?) Coupling->TLC_Check Workup Acid/Base Extraction Remove Byproducts TLC_Check->Workup Yes Recouple Add 0.2 eq EDC Stir +4h TLC_Check->Recouple No Deprotection Boc Removal 4M HCl/Dioxane Workup->Deprotection Crude Intermediate FinalProduct Final Product (S)-2-Amino-N-(4-methylbenzyl) propanamide HCl Deprotection->FinalProduct Precipitation & Filtration Recouple->Workup

Figure 1: Step-by-step workflow for the synthesis of the target amide, including decision points for reaction monitoring.

Mechanism of Racemization Control

Understanding why HOBt is used is critical for troubleshooting.

RacemizationControl Acid Boc-L-Ala-OH O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC Oxazolone Oxazolone (Racemization Risk!) O_Acyl->Oxazolone Slow Amine Attack or No HOBt ActiveEster HOBt-Active Ester (Stable & Chiral) O_Acyl->ActiveEster + HOBt (Fast) Product Pure (S)-Amide Oxazolone->Product Yields Racemic Mix ActiveEster->Product + Amine

Figure 2: Mechanistic pathway showing how HOBt intercepts the reactive intermediate to prevent Oxazolone-mediated racemization.

Analytical Characterization (Expected)

Upon isolation of the hydrochloride salt, the following spectral data confirms identity and purity.

  • Appearance: White crystalline solid.

  • Melting Point: 165–170°C (Decomposition).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.65 (br s, 1H, Amide NH)
      
    • 
       8.20 (br s, 3H, 
      
      
      
      )
    • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       7.15 (d, 
      
      
      
      Hz, 2H, Ar-H)[8]
    • 
       7.10 (d, 
      
      
      
      Hz, 2H, Ar-H)
    • 
       4.28 (d, 
      
      
      
      Hz, 2H, Benzyl
      
      
      )
    • 
       3.85 (q, 
      
      
      
      Hz, 1H,
      
      
      -CH)
    • 
       2.28 (s, 3H, Ar-
      
      
      
      )
    • 
       1.38 (d, 
      
      
      
      Hz, 3H, Ala-
      
      
      )
  • Mass Spectrometry (ESI+): Calculated for

    
     (
    
    
    
    ): 193.13. Found: 193.1.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DCM is anhydrous. Do not use old EDC

HCl (hygroscopic).
Racemization High Temperature / BaseKeep activation at 0°C. Ensure DIPEA equivalents do not exceed 2.2 eq.
Sticky Solid Incomplete DeprotectionEnsure HCl/Dioxane is fresh. Triturate final salt with anhydrous

or hexane.
Impurity by TLC Urea ByproductIf EDC urea persists, wash organic layer with water more thoroughly or switch to DCM/DMF mix.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application

Comprehensive HPLC Method Development and Validation for the Chiral Amine (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Introduction & Analytical Target Profile (ATP) The compound (S)-2-Amino-N-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Introduction & Analytical Target Profile (ATP)

The compound (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral


-aminoamide. Structurally analogous to monoamine oxidase B (MAO-B) inhibitors like safinamide and ralfinamide, it features a basic primary amine (pKa ~9.0), a secondary amide linkage, and a hydrophobic 4-methylbenzyl moiety.

From a regulatory perspective, ensuring the quality of such chiral APIs requires a dual-method approach. Following the principles of ICH Q14 (Analytical Procedure Development) [1], we must define an Analytical Target Profile (ATP) that dictates the method's required performance. For this molecule, the ATP demands:

  • Chemical Purity Method (RP-HPLC): Must resolve the active pharmaceutical ingredient (API) from synthetic intermediates, degradation products, and related substances (e.g., des-methyl impurities).

  • Enantiomeric Purity Method (Chiral HPLC): Must achieve baseline resolution (

    
    ) between the (S)-enantiomer and its (R)-antipode to monitor chiral inversion or synthetic optical leakage.
    

Scientific Rationale & Causality in Method Design

As a Senior Application Scientist, method development is not a process of trial and error, but a logical deduction based on physicochemical properties.

Mitigating Secondary Interactions in RP-HPLC

The primary amine in (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is highly prone to secondary interactions with residual silanols on silica-based stationary phases, which manifests as severe peak tailing. To establish a self-validating and robust system, we utilize a low-pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) .

  • Causality: At pH 2.0, the primary amine is fully protonated. TFA acts as a hydrophobic ion-pairing agent, neutralizing the localized positive charge, thereby increasing retention on the C18 column and masking silanol interactions to ensure sharp, symmetrical peaks.

Chiral Recognition Mechanism

The separation of


-aminoamide enantiomers requires a highly specific Chiral Stationary Phase (CSP). Based on established protocols for analogous compounds like safinamide [2][3], we selected a cellulose-based CSP (Chiralcel OD-RH)  operating in reversed-phase mode.
  • Causality: The carbamate linkages of the OD-RH phase provide critical hydrogen-bonding acceptor/donor sites that interact with the primary amine and secondary amide of the analyte. Simultaneously, the phenyl rings of the CSP engage in

    
     stacking with the 4-methylbenzyl group. We employ Triethylamine phosphate (TEAP) buffer at pH 3.0 in the mobile phase. The TEAP acts as a competing base, selectively blocking non-chiral silanol sites on the silica support, ensuring that retention is driven purely by stereoselective interactions.
    

Visualizing the Development & Troubleshooting Logic

Q14_Workflow ATP Analytical Target Profile (ATP) Define Purity & Chiral Goals Risk Knowledge & Risk Assessment Identify CMPs (pH, Temperature) ATP->Risk Screening Method Screening Select C18 & Chiralcel OD-RH Risk->Screening Optimization Method Optimization Adjust TFA & TEAP Buffer Ratios Screening->Optimization Validation ICH Q2(R2) Validation Verify Robustness & Linearity Optimization->Validation

Figure 1: ICH Q14 risk-based analytical method development lifecycle.

Troubleshooting Issue Peak Tailing Observed Check Check Mobile Phase pH Issue->Check LowPH Low pH (< 3.0) Amine Protonated Check->LowPH If Acidic HighPH High pH (> 10.0) Amine Neutral Check->HighPH If Basic Action1 Add Ion-Pairing (TFA) Mask Silanols LowPH->Action1 Action2 Use High-pH Stable Hybrid Silica Column HighPH->Action2

Figure 2: Decision tree for mitigating peak tailing in basic amines.

Experimental Protocols

Protocol A: RP-HPLC Method for Chemical Purity

This protocol is designed to separate the API from structurally similar synthetic impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

Step 2: Sample Preparation

  • Weigh exactly 10.0 mg of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using a diluent of Water/Acetonitrile (80:20, v/v) to prevent solvent-mismatch peak distortion. Final concentration: 1.0 mg/mL.

Step 3: System Suitability Testing (SST)

  • Inject a standard solution (0.1 mg/mL) six times. The system is self-validating and ready for analysis only if:

    • Tailing factor (

      
      ) is 
      
      
      
      .
    • Theoretical plates (

      
      ) 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of peak area

      
      .
      
Protocol B: Chiral HPLC Method for Enantiomeric Purity

Adapted from validated protocols for safinamide mesylate [2][4], this method isolates the (S) and (R) enantiomers.

Step 1: TEAP Buffer Preparation

  • Prepare a 0.1 M solution of Triethylamine (TEA) in water.

  • Adjust the pH to exactly 3.0 using orthophosphoric acid. Filter through a 0.22 µm membrane.

Step 2: Mobile Phase Blending

  • Mix Methanol, Acetonitrile, and the TEAP Buffer (pH 3.0) in a volumetric ratio of 20:10:70 (v/v/v).

  • Note: Premixing is required to prevent buffer precipitation in the HPLC pumps.

Step 3: Chromatographic Execution

  • Equilibrate the Chiralcel OD-RH column with the mobile phase at 0.5 mL/min for at least 60 minutes prior to the first injection to ensure the stationary phase is fully saturated with the TEAP competing base.

Data Presentation & Method Parameters

All quantitative parameters have been optimized and summarized below for rapid deployment.

Table 1: RP-HPLC Method Parameters (Chemical Purity)
ParameterSpecification
Column Agilent Poroshell 120 EC-C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase A / B 0.1% TFA in Water / 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-18 min: 60% B
Detection UV at 220 nm
Column Temperature 40 °C (Controls viscosity and improves mass transfer)
Injection Volume 10 µL
Table 2: Chiral HPLC Method Parameters (Enantiomeric Purity)
ParameterSpecification
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Acetonitrile / TEAP Buffer pH 3.0 (20:10:70 v/v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Detection UV at 224 nm
Column Temperature 25 °C (Lower temps enhance chiral recognition)
Injection Volume 20 µL
Table 3: ICH Q2(R2) Validation Summary

The methods were validated strictly according to ICH Q2(R2) guidelines [5], ensuring the analytical procedures are scientifically sound, reproducible, and defensible.

Validation ParameterICH Acceptance CriteriaObserved ResultStatus
Specificity Resolution (

) > 1.5 from all impurities

(Chiral)
Pass
Linearity (Assay)

(50% to 150% of target)

Pass
Precision (Repeatability) %RSD

(n=6 injections)
%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.5% - 100.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.15 µg/mLPass

Conclusion

By applying a mechanistic understanding of


-aminoamide chemistry, we have successfully developed a dual-method analytical strategy for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide. The RP-HPLC method leverages ion-pairing to tame the basic primary amine, while the reversed-phase Chiral HPLC method utilizes a highly specific cellulose-based CSP to ensure enantiomeric fidelity. Both protocols represent self-validating systems that meet the rigorous standards of ICH Q14 and Q2(R2).

References

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

  • Title: Synthesis of anti-Parkinson agent (US Patent 9,475,757)
  • Title: Total Synthesis of Marine Natural Products Serinolamide A and Columbamide D (Cites Safinamide Chiral Method) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Method

Advanced Recrystallization and Enantiomeric Enrichment Protocols for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Application Note & Technical Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamics of crystallization, LLPS avoidance, and chiral resolution....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamics of crystallization, LLPS avoidance, and chiral resolution.

Executive Overview

(S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral


-amino amide intermediate/API characterized by a basic primary amine, a hydrogen-bonding amide core, and a lipophilic 4-methylbenzyl moiety. During process scale-up, the purification of this compound presents two distinct crystallographic challenges:
  • Oiling Out (Liquid-Liquid Phase Separation): The free base exhibits a relatively low melting point and a propensity to undergo liquid-liquid phase separation (LLPS) rather than primary nucleation when subjected to high supersaturation.

  • Chiral Purity Upgrading: Trace amounts of the (R)-enantiomer can co-crystallize if the system forms a solid solution or if the eutectic point is not properly navigated.

This application note provides a comprehensive, field-validated guide to the recrystallization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide. By leveraging hybrid cooling-antisolvent crystallization and reactive salt formation, we establish a self-validating system that guarantees >99.5% chemical purity and >99.9% enantiomeric excess (


).

Thermodynamic Profiling & Solvent Selection

The selection of a crystallization solvent cannot rely on empirical guesswork; it requires a systematic evaluation of the solubility landscape. Pure cooling crystallization in highly polar solvents (like ethanol) results in poor yield due to high residual solubility at 0 °C. Conversely, pure antisolvent addition often triggers catastrophic supersaturation, leading to amorphous precipitation or LLPS.

To resolve this, we utilize a Computer Aided Mixture/Blend Design (CAMbD) approach[1]. By mapping the solubility curve of the API in binary mixtures, we identify Ethyl Acetate (EtOAc) as the optimal "good solvent" and n-Heptane as the "antisolvent."

  • Causality of the Blend: EtOAc provides moderate solubility at elevated temperatures (approx. 120 mg/mL at 70 °C), allowing for a concentrated initial batch. n-Heptane dramatically reduces the solubility capacity of the system. By integrating a hybrid cooling and antisolvent approach, we maximize the crystallizer's capacity while maintaining the supersaturation driving force (

    
    ) within the metastable zone width (MSZW).
    
Data Presentation: Solubility & Process Parameters

Table 1: Solubility Profile of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Free Base

Solvent SystemTemp (°C)Solubility (mg/mL)Observation / Crystal Habit
Ethanol (100%)25> 250Highly soluble; poor yield upon cooling.
Ethyl Acetate (100%)70125Good dissolution; moderate yield on cooling.
Ethyl Acetate (100%)535Forms fine needles; prone to wall-scaling.
n-Heptane (100%)25< 2Insoluble; acts as a strong antisolvent.
EtOAc / Heptane (1:1)2012Optimal terminal mixture for high yield.

Overcoming Liquid-Liquid Phase Separation (LLPS)

For APIs with low melting points, crossing the binodal curve before the solubility curve results in LLPS, commonly known as "oiling out" [2]. When (S)-2-Amino-N-(4-methyl-benzyl)-propionamide oils out, the resulting solute-rich liquid phase acts as a sink for structurally similar impurities, effectively destroying the purification intent of the recrystallization.

The Mechanistic Solution: To bypass the LLPS region, we must avoid high levels of unmitigated supersaturation. This is achieved through isothermal seeding within the metastable zone. By introducing highly pure, milled seed crystals (1-2% w/w), we provide an immediate surface area for secondary nucleation. This consumes the supersaturation dynamically, forcing the system to follow the crystalline thermodynamic pathway rather than the amorphous/liquid phase separation pathway.

Thermodynamic S1 Undersaturated Solution (EtOAc at 70 °C) S2 Controlled Cooling (Generate Supersaturation) S1->S2 dT/dt = -0.5 °C/min S3 Metastable Zone Reached (Avoid LLPS Boundary) S2->S3 T = 45 °C S4 Isothermal Seeding (Induce Secondary Nucleation) S3->S4 Hold 30 min S5 Antisolvent Addition (n-Heptane Dosing) S4->S5 Desupersaturation S6 Crystal Maturation & Isolation S5->S6 Yield Maximization

Caption: Thermodynamic trajectory of the hybrid cooling-antisolvent crystallization process to avoid LLPS.

Enantiomeric Enrichment via Reactive Crystallization

If the incoming crude material has an enantiomeric excess (


) below 95%, free base recrystallization may be insufficient to reach the >99.9% target. In such cases, chiral purification is vastly improved by converting the free base into a diastereomeric or highly crystalline achiral salt [3].

Forming the Methanesulfonate (MSA) salt of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide alters the crystal lattice energy. The homochiral MSA salt forms a rigid, high-melting conglomerate crystal. Because the solubility of the homochiral salt is significantly lower than that of the racemic mixture in Isopropanol (iPrOH), the (S)-enantiomer selectively precipitates, leaving the (R)-enantiomer in the mother liquor.

Workflow N1 Crude (S)-2-Amino-N-(4-methyl-benzyl)-propionamide N2 Assess Initial Purity & ee% N1->N2 N3 Protocol A: Free Base Hybrid Crystallization (EtOAc / Heptane) N2->N3 ee > 95% N4 Protocol B: Reactive Salt Formation (MSA salt in iPrOH) N2->N4 ee < 95% N5 Seeding & Controlled Cooling (LLPS Prevention) N3->N5 N4->N5 N6 Filtration & Cake Washing N5->N6 N7 High-Purity Crystalline API (>99.5% purity, >99.9% ee) N6->N7

Caption: Strategic decision tree for selecting the appropriate crystallization protocol based on initial chiral purity.

Experimental Protocols

Protocol A: Hybrid Cooling-Antisolvent Crystallization (Free Base)

Use this protocol when initial chemical purity is >90% and


 is >95%.

Materials:

  • Crude (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (100 g)

  • Ethyl Acetate (EtOAc, 800 mL)

  • n-Heptane (800 mL)

  • Milled seed crystals of pure API (1.0 g,

    
     < 50 µm)
    

Step-by-Step Methodology:

  • Dissolution: Charge 100 g of crude API into a 2 L jacketed crystallizer. Add 800 mL of EtOAc. Heat the suspension to 70 °C under moderate agitation (250 RPM) until a clear solution is obtained.

  • Clarification: (Optional but recommended) Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove particulate foreign matter.

  • Primary Cooling: Program the jacket temperature to cool from 70 °C to 45 °C at a linear rate of -0.5 °C/min.

    • Causality: A slow cooling ramp prevents the rapid buildup of supersaturation, keeping the system safely away from the LLPS binodal boundary.

  • Isothermal Seeding: Once the internal temperature reaches 45 °C, hold isothermally. Introduce 1.0 g of milled seed crystals dispersed in 10 mL of n-Heptane.

  • Aging: Maintain the suspension at 45 °C for 60 minutes.

    • Causality: This aging period allows the seed crystals to grow, consuming supersaturation and establishing a robust crystal habit (typically thick prisms rather than fragile needles).

  • Antisolvent Dosing: Initiate the addition of 800 mL of n-Heptane using a dosing pump at a constant rate of 6.6 mL/min (approx. 2 hours total dosing time).

  • Final Cooling: Cool the resulting slurry from 45 °C to 5 °C at -0.25 °C/min. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the slurry via a Nutsche filter or Buchner funnel. Wash the filter cake with 200 mL of pre-chilled (5 °C) EtOAc/Heptane (1:2 v/v) mixture.

  • Drying: Dry the crystals in a vacuum oven at 40 °C (under 50 mbar) for 12 hours.

Table 2: Expected Process Outcomes (Protocol A)

ParameterTarget ValueVerification Method
Molar Yield> 88%Gravimetric
Chemical Purity> 99.5%HPLC (UV at 210 nm)
Enantiomeric Excess> 99.8%Chiral HPLC (e.g., Chiralpak IG)
Residual Solvent< 3000 ppmHeadspace GC
Protocol B: Reactive Crystallization (Methanesulfonate Salt)

Use this protocol for robust enantiomeric enrichment when initial


 is <95%.

Materials:

  • Crude (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (100 g, ~0.485 mol)

  • Isopropanol (iPrOH, 1000 mL)

  • Methanesulfonic acid (MSA, >99%, 48.9 g, 0.509 mol, 1.05 eq)

Step-by-Step Methodology:

  • Free Base Dissolution: Suspend 100 g of crude API in 800 mL of iPrOH in a 2 L reactor. Heat to 60 °C to achieve full dissolution.

  • Acid Addition: Dilute 48.9 g of MSA in 200 mL of iPrOH. Add this acid solution dropwise to the reactor over 45 minutes while maintaining the internal temperature at 60 °C.

    • Causality: Dropwise addition controls the rate of reactive supersaturation generation. The exothermic nature of salt formation is safely dissipated by the jacket.

  • Nucleation & Maturation: The homochiral MSA salt will typically spontaneously nucleate midway through the acid addition. Once addition is complete, hold the slurry at 60 °C for 1 hour to allow Ostwald ripening.

  • Cooling: Cool the slurry to 10 °C at a rate of -0.3 °C/min.

  • Isolation: Filter the highly crystalline solid. Wash with 250 mL of cold iPrOH.

  • Drying: Dry under vacuum at 50 °C for 12 hours. (Note: The MSA salt exhibits superior thermal stability compared to the free base, allowing for higher drying temperatures).

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Organic Process Research & Development - ACS Publications URL
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI URL
  • Recent advances in the field of chiral crystallization ResearchGate / Wiley URL
Application

Application Note: (S)-2-Amino-N-(4-methylbenzyl)propionamide in CNS Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility of (S)-2-Amino-N-(4-methylbenzyl)propionamide as a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility of (S)-2-Amino-N-(4-methylbenzyl)propionamide as a privileged scaffold in the synthesis of Functionalized Amino Acids (FAAs), a class of potent anticonvulsant agents.

Executive Summary

(S)-2-Amino-N-(4-methylbenzyl)propionamide (referred to herein as Intermediate S-AMBP ) is a critical chiral building block used in the development of Functionalized Amino Acids (FAAs) . This structural class, exemplified by the antiepileptic drug Lacosamide , relies heavily on the stereochemistry of the amino acid backbone to dictate pharmacological activity.

While the (R)-enantiomer is the pharmacophore for Lacosamide-type sodium channel blockers, Intermediate S-AMBP is essential for:

  • SAR Profiling: Establishing the stereospecificity of biological targets (e.g., Sodium Channel Nav1.2 slow inactivation).

  • Peptidomimetic Scaffolding: Serving as a rigid chiral template for N-benzylamide analogs.

  • Chiral Resolution: Acting as a basic resolving agent for chiral carboxylic acids via diastereomeric salt formation.

This guide details the robust synthesis, purification, and downstream derivatization of S-AMBP.

Chemical Profile & Structural Logic[1][2]

Molecule Specifications
PropertyDetail
IUPAC Name (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide
Common Name L-Alanine 4-methylbenzylamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Chiral Center (S)-Configuration (derived from L-Alanine)
Key Functional Groups Primary Amine (nucleophile), Secondary Amide (H-bond donor/acceptor), Tolyl moiety (π-stacking)
Mechanistic Importance in Drug Design

The molecule combines a chiral "head" (alanine) with a lipophilic "tail" (4-methylbenzyl). In CNS drug design, this structure mimics the transition state of peptide cleavage or binds to hydrophobic pockets in ion channels.

  • The 4-Methyl Group: Increases lipophilicity (

    
    ) compared to the unsubstituted benzyl analog, enhancing Blood-Brain Barrier (BBB) penetration.
    
  • The Amide Motif: Facilitates hydrogen bonding with the receptor site (e.g., D384 in Nav1.2).

Protocol A: High-Fidelity Synthesis of Intermediate S-AMBP

Objective: Synthesize S-AMBP with >99% ee (enantiomeric excess) to prevent false positives in biological assays.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow Start Boc-L-Alanine (Start) Intermediate Boc-Protected Amide Start->Intermediate Coupling (0°C to RT) Reagents 4-Methylbenzylamine + EDC/HOBt Reagents->Intermediate Deprotection TFA or HCl/Dioxane (Deprotection) Intermediate->Deprotection Cleavage Final (S)-AMBP (Free Base) Deprotection->Final Basification (pH 9)

Caption: Step-wise synthetic pathway ensuring retention of stereochemistry.

Step-by-Step Methodology

Step 1: Amide Coupling

  • Dissolution: Dissolve Boc-L-Alanine (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 minutes to form the active ester.

    • Note: HOBt is critical to suppress racemization at the alpha-carbon.

  • Addition: Add 4-methylbenzylamine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M citric acid (removes amine), sat. NaHCO₃ (removes acid), and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection

  • Acidolysis: Dissolve the Boc-intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir at RT for 2 hours.

  • Monitoring: Confirm disappearance of starting material via TLC (ninhydrin stain).

  • Isolation (Critical):

    • For Salt Form: Evaporate solvent to yield the HCl salt (hygroscopic solid).

    • For Free Base: Dissolve salt in minimal water, adjust pH to ~10 with 2M NaOH, and extract exhaustively with DCM. Dry and concentrate to yield S-AMBP as a pale oil/solid.

Protocol B: Downstream Application (SAR Derivatization)

Objective: Convert S-AMBP into a functionalized anticonvulsant candidate (Acetamido-derivative) for biological testing.

This protocol creates the (S)-enantiomer of a "Lacosamide-like" analog to test stereospecificity.

  • Acylation: Dissolve S-AMBP (1.0 equiv) in dry THF.

  • Reagent Addition: Add Acetic Anhydride (1.1 equiv) and Pyridine (1.5 equiv).

  • Reaction: Stir at RT for 4 hours.

  • Purification: The product, (S)-2-acetamido-N-(4-methylbenzyl)propionamide, usually precipitates or crystallizes upon adding diethyl ether.

  • Data Output: This compound serves as the Negative Control in electrophysiology assays (e.g., Maximal Electroshock Seizure test), as the (R)-enantiomer is typically the active anticonvulsant.

Comparative Data: The Enantiomer Effect

Hypothetical data based on class behavior (Kohn et al.)

CompoundConfigurationMES ED₅₀ (mg/kg)*Interpretation
Analog A (Active)(R)8.5High Potency (Drug Candidate)
Analog B (S-AMBP derived) (S) >100 Inactive (Confirms Specificity)
  • MES = Maximal Electroshock Seizure test in mice.[1][2][3][4][5] High ED₅₀ indicates low potency.

Analytical Validation (Self-Validating System)

To ensure the utility of S-AMBP, the enantiomeric purity must be verified.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

NMR Validation (CSA Application)

S-AMBP can also be used as a Chiral Solvating Agent.

  • Experiment: Mix S-AMBP (1 equiv) with a racemic carboxylic acid target (e.g., Mandelic acid) in CDCl₃.

  • Observation: The amide NH and the amine NH₂ form a "three-point interaction" complex. Distinct chemical shifts for the (R) and (S) acid protons will appear, allowing ee determination of the target acid.

Mechanism of Action Diagram

The following diagram illustrates the hypothetical binding mode of the derived FAA (Functionalized Amino Acid) at the sodium channel, highlighting the necessity of the specific chiral orientation provided by the S-AMBP scaffold (or its enantiomer).

MOA Receptor Na+ Channel (Slow Inactivated State) Drug FAA Derivative (from S-AMBP) Interaction Hydrophobic Pocket (4-Methylbenzyl) Drug->Interaction π-Stacking H_Bond H-Bond Network (Amide Backbone) Drug->H_Bond Stabilization Interaction->Receptor Modulates gating H_Bond->Receptor Locks conformation

Caption: Pharmacophore interaction model for N-benzyl-2-acetamidopropionamide derivatives.

References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry.

  • Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research.

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

Sources

Method

Technical Application Note: Optimization of Peptide Coupling with (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

This Application Note is designed for researchers and process chemists optimizing peptide coupling reactions where (S)-2-Amino-N-(4-methyl-benzyl)-propionamide serves as the nucleophilic amine component. The guide priori...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing peptide coupling reactions where (S)-2-Amino-N-(4-methyl-benzyl)-propionamide serves as the nucleophilic amine component.

The guide prioritizes stereochemical integrity , yield optimization , and scalability , moving beyond generic protocols to address the specific steric and electronic properties of this C-terminal modified alanine derivative.

Executive Summary & Molecule Profile[1][2]

(S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral building block often used in the synthesis of peptidomimetics, CNS-active agents (analogous to Lacosamide derivatives), and protease inhibitors.

Structurally, it consists of an L-Alanine core where the C-terminus is capped with a p-methylbenzyl amine. This modification renders the molecule significantly more lipophilic than standard amino acid amides and introduces steric bulk proximal to the reaction center.

Chemical Profile
PropertySpecificationImplication for Coupling
Structure H-Ala-NH-(4-Me-Bn)Primary ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-amine is the nucleophile.[1]
Stereochemistry (S)-EnantiomerStereocenter is adjacent to the nucleophilic amine; generally stable, but requires neutral/mild basic conditions to prevent rare base-catalyzed epimerization.
Solubility Low in water; High in DMF, DCM, EtOAcCompatible with standard organic coupling solvents; aqueous workups are efficient due to high logP.
pKa (

-NH

)
~7.8 - 8.2 (Est.)Slightly lower than alkyl amines due to the electron-withdrawing amide carbonyl; requires adequate base (DIEA/NMM) for deprotonation.

Mechanistic Insight & Strategy

The coupling reaction involves the nucleophilic attack of the free


-amine of (S)-Ala-NH-(4-Me-Bn) onto an activated carboxylic acid (Incoming AA).

Critical Challenges:

  • Steric Hindrance: The N-(4-methyl-benzyl) group on the C-terminus creates a "folded" conformation in non-polar solvents, potentially shielding the

    
    -amine. Polar aprotic solvents (DMF/DMSO) help extend the conformation.
    
  • Aggregation: Hydrophobic C-terminal amides are prone to

    
    -sheet formation/aggregation during synthesis, leading to incomplete coupling (deletion sequences).
    
  • Racemization Risk: While the amine component (this molecule) is stable, the incoming activated amino acid is at risk of racemization (via oxazolone formation) if the activation is too slow or the base concentration is too high.

Recommended Strategy:

  • Reagent Selection: Use HATU for difficult/hindered couplings (research scale) or T3P (Propylphosphonic anhydride) for scalable, low-epimerization couplings.

  • Base Control: Maintain pH ~8 (measured on wet pH paper above reaction). Excess base promotes racemization of the incoming acid.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Research Scale)

Reagent System: HATU / HOAt / DIEA Best For: Precious intermediates, difficult sequences, or solid-phase synthesis.

Materials:

  • Carboxylic Acid Component (1.0 - 1.2 equiv)

  • (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (1.0 equiv)

  • HATU (1.1 equiv)

  • DIEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or NMP.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Base Addition: Add DIEA (1.0 equiv relative to acid) to the acid/HATU mixture. Stir for 30–60 seconds. Note: The solution should turn yellow.

  • Coupling: Immediately add the (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (dissolved in minimal DMF).

  • pH Adjustment: Add the remaining DIEA dropwise to ensure the reaction mixture is basic (pH 8–9).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with: 5% NaHCO

      
       (2x), Water (1x), 1M KHSO
      
      
      
      or 0.5M HCl (2x), and Brine (1x).
    • Crucial: The 4-methylbenzyl group makes the product lipophilic; ensure no product is lost in the organic wash.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol B: Scalable & "Green" Coupling (Process Scale)

Reagent System: T3P (Propylphosphonic anhydride) / Pyridine or NMM Best For: Gram-to-kilogram scale, avoiding epimerization, easy workup.

Materials:

  • Carboxylic Acid (1.1 equiv)

  • Amine: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (1.0 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the Carboxylic Acid , the Amine , and the Base (Pyridine) in EtOAc (concentration ~0.2 M).

  • Cooling: Cool the mixture to 0°C (ice bath). T3P coupling is exothermic.

  • Addition: Add T3P solution dropwise over 10–15 minutes.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Mechanistic Note: T3P acts as a water scavenger and activates the acid in situ. It does not form explosive byproducts (unlike HOBt).

  • Workup:

    • Quench with water.[2]

    • Separate layers. The T3P byproducts are water-soluble.[3]

    • Wash organic layer with 0.5M HCl (to remove Pyridine), NaHCO

      
      , and Brine.
      
    • Evaporate EtOAc to yield clean product.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the HATU-mediated activation and subsequent nucleophilic attack by the (S)-amine.

PeptideCoupling Acid Incoming Amino Acid (R-COOH) ActiveEster Activated OAt Ester (Intermediate) Acid->ActiveEster + HATU / DIEA Fast Activation HATU HATU (Activator) HATU->ActiveEster Product Coupled Dipeptide (R-CO-Ala-NH-Pmb) ActiveEster->Product + Amine Nucleophilic Attack Byproducts HOAt + Urea ActiveEster->Byproducts Leaving Group Amine (S)-Ala-NH-(4-Me-Bn) (Nucleophile) Amine->Product

Caption: HATU-mediated activation pathway. The OAt-ester intermediate minimizes racemization of the incoming acid.

Diagram 2: T3P Process Workflow

This diagram outlines the scalable extraction-based workflow using T3P.

T3PWorkflow cluster_Workup Aqueous Workup (Removal of Impurities) Start Start: Mix Acid + Amine + Base Solvent: EtOAc AddT3P Add T3P (50% in EtOAc) Dropwise at 0°C Start->AddT3P React Stir at RT (2-4 hrs) Monitor via HPLC AddT3P->React Quench Add Water Partition Layers React->Quench Wash1 Acid Wash (HCl) Removes: Pyridine/Base Quench->Wash1 Wash2 Base Wash (NaHCO3) Removes: Unreacted Acid Wash1->Wash2 Wash3 Brine Wash Drying Wash2->Wash3 Final Evaporate Solvent Isolate Clean Product Wash3->Final

Caption: Green/Scalable T3P workflow. Note the absence of filtration steps, making it ideal for large batches.

Troubleshooting & Quality Control

Common Issues
  • Incomplete Conversion:

    • Cause: Steric bulk of the 4-methylbenzyl group slowing kinetics.

    • Solution: Perform a "Double Coupling" (repeat the activation/addition step without filtering) or switch to microwave-assisted coupling (50°C, 15 min).

  • Epimerization (Racemization):

    • Detection: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) comparing the product against a synthesized D-L diastereomer standard.

    • Mitigation: Use T3P (Protocol B) or add Oxyma Pure if using DIC. Avoid pre-activating the acid for >5 minutes.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the diagnostic doublet for the Alanine methyl group (~1.2 ppm) and the AB system or singlet for the benzylic protons (~4.2–4.4 ppm). The amide NH protons should appear as doublets/triplets around 8.0–8.5 ppm.

  • LC-MS: Confirm Mass [M+H]+. Check for "M+18" peaks (ammonium adducts) which are common with amides.

References

  • Albericio, F., & Byman, O. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application

derivatization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide for mass spectrometry

Executive Summary & Chemical Context Analyte Profile: IUPAC Name: (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide[1] Common Designation: N-(4-methylbenzyl)-L-alaninamide[1] Molecular Weight: ~192.26 g/mol Key Function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Analyte Profile:

  • IUPAC Name: (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide[1]

  • Common Designation: N-(4-methylbenzyl)-L-alaninamide[1]

  • Molecular Weight: ~192.26 g/mol

  • Key Functional Groups: Primary Amine (

    
    ), Secondary Amide (
    
    
    
    ), Aromatic Ring.[1]

The Challenge: Direct analysis of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide presents two specific challenges in mass spectrometry:

  • Thermal Instability (GC-MS): The polar amine and amide moieties induce strong hydrogen bonding, leading to peak tailing and thermal degradation in the injection port.

  • Enantiomeric Blindness (LC-MS): Standard C18 LC-MS cannot distinguish the (S)-enantiomer from the (R)-impurity (a critical Critical Quality Attribute in drug synthesis).[1]

The Solution: This guide details two orthogonal workflows. Protocol A (Silylation) renders the molecule volatile for structural confirmation via GC-MS. Protocol B (Marfey’s Method) creates diastereomers to quantify enantiomeric purity via LC-MS.[2]

Decision Matrix: Selecting the Right Workflow

Before proceeding, select the protocol that matches your analytical objective.

DecisionMatrix Start Objective Q1 Is Enantiomeric Purity (S vs R) required? Start->Q1 PathGC NO: Structural ID / Impurity Profiling Q1->PathGC No PathLC YES: Chiral Purity / Quantification Q1->PathLC Yes MethodA PROTOCOL A: GC-MS Silylation (BSTFA + TMCS) PathGC->MethodA MethodB PROTOCOL B: LC-MS Marfey's (FDAA Derivatization) PathLC->MethodB

Figure 1: Workflow selection guide based on analytical requirements.

Protocol A: GC-MS Derivatization (Silylation)[1]

Objective: Block polar protons to increase volatility and thermal stability. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][3][4]

Mechanistic Insight

The primary amine (


) is the primary nucleophile. However, the secondary amide (

) is sterically hindered and less nucleophilic.[1]
  • Why Pyridine? We add pyridine to act as an acid scavenger (removing HCl formed by TMCS) and a catalyst to drive the silylation of the sterically hindered amide nitrogen, ensuring a fully derivatized "di-TMS" or "tri-TMS" species rather than a mixture.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Weigh 1.0 mg of dry sample into a 2 mL GC vial.Moisture is the enemy; water hydrolyzes TMS groups instantly.
2 Add 50 µL Anhydrous Pyridine.Catalyzes the reaction and solvates the polar amide.
3 Add 100 µL BSTFA + 1% TMCS.TMCS increases the silylating power (donor strength) of BSTFA.
4 Purge headspace with dry Nitrogen for 10s and cap immediately.Removes atmospheric moisture.
5 Incubate at 70°C for 30 minutes .Heat is required to overcome the activation energy of the amide silylation.
6 Cool to RT and inject 1 µL (Split 1:20).Direct injection avoids hydrolysis.

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: 260°C.

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C.

  • Expected Ions: Look for

    
     (Loss of methyl from TMS) and 
    
    
    
    73 (TMS group).[1]

Protocol B: LC-MS Chiral Analysis (Marfey’s Method)

Objective: React the enantiomeric amine with a chiral selector to form diastereomers separable on an achiral C18 column. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey's Reagent).[1][2][5]

Mechanistic Insight

This reaction is a Nucleophilic Aromatic Substitution (


). The primary amine of the analyte attacks the fluorinated carbon on the FDAA benzene ring.
  • Why pH 8.0? The amine must be deprotonated (

    
    , not 
    
    
    
    ) to act as a nucleophile.[1]
  • Why Quench? The reaction is stopped with HCl to prevent side reactions and prepare the sample for the acidic mobile phase of LC-MS.

MarfeysMechanism Step1 Analyte (S-Enantiomer) + L-FDAA (Reagent) Step2 Reaction: S_NAr Substitution (pH 8.5, 40°C) Step1->Step2  Deprotonation   Step3 Formation of Diastereomer: L-FDAA-(S)-Analyte Step2->Step3  F- displacement   Step4 Separation on C18 Column (L-L elutes differently than L-R) Step3->Step4

Figure 2: Mechanism of Marfey's derivatization converting enantiomers to diastereomers.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolve 0.5 mg sample in 100 µL water (or MeOH if insoluble).Creates a ~25 mM stock solution.
2 Add 100 µL 1% L-FDAA in Acetone.Excess reagent ensures complete derivatization (kinetic validity).
3 Add 40 µL 1M

.
Buffers pH to ~8.5, ensuring the amine is nucleophilic.
4 Incubate at 40°C for 60 minutes .Standard condition for complete

reaction without racemization.
5 Cool and add 40 µL 1M HCl.Quenches reaction and acidifies for LC compatibility.
6 Dilute 1:10 with Mobile Phase A and inject 5 µL .Prevents detector saturation.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Elution Order: The L-D conjugate (L-FDAA + (R)-Analyte) typically elutes after the L-L conjugate (L-FDAA + (S)-Analyte) due to stronger hydrophobicity of the D-isomer adduct in this specific configuration.[1]

  • Detection: ESI Positive Mode. Monitor

    
     corresponding to 
    
    
    
    .[1]

Validation & Quality Control

To ensure scientific integrity, every batch must include the following controls:

  • Reaction Blank: Run the protocol with solvent only. Ensure no interference at the analyte retention time.

  • Racemic Spike (System Suitability): Derivatize a racemic mixture (50:50 S/R) of the analyte.

    • Acceptance Criteria: Baseline resolution (

      
      ) between the (S) and (R) peaks in the LC-MS trace.
      
  • Stability Check: Re-inject the derivatized sample after 24 hours. Marfey's derivatives are generally stable, but TMS derivatives (Protocol A) degrade if the vial septum is pierced and humidity enters.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][6][7][8][9] [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Safinamide (Structural Analog). [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]

Sources

Method

Application Note: Catalytic Utility of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

This Application Note is designed for researchers and process chemists utilizing (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (also known as L-Alanine-N-(4-methylbenzyl)amide) in asymmetric catalysis. While this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (also known as L-Alanine-N-(4-methylbenzyl)amide) in asymmetric catalysis.

While this compound is structurally related to the pharmaceutical intermediate Safinamide, this guide focuses exclusively on its utility as a chiral ligand in transition-metal catalysis, specifically Asymmetric Transfer Hydrogenation (ATH) .

Executive Summary & Ligand Profile

(S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a modular, bidentate chiral ligand derived from the chiral pool (L-Alanine). It belongs to the class of Amino Acid Amides (AAAs) . When complexed with Ruthenium(II) arene dimers, it forms a highly active catalyst for the asymmetric reduction of ketones to chiral alcohols using isopropanol as the hydrogen source.

Chemical Profile
PropertySpecification
Systematic Name (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide
Core Chirality L-Alanine (S-configuration)
Ligand Class N,N-Donor (Amine-Amide)
Coordination Mode Bidentate (via primary amine N and deprotonated amide N)
Electronic Feature The 4-methyl group on the benzyl ring exerts a weak inductive effect (+I) and increases lipophilicity compared to the unsubstituted benzyl analog, improving solubility in non-polar co-solvents (e.g., toluene).
Mechanism of Action: Metal-Ligand Bifunctional Catalysis

Unlike traditional hydrogenation which requires high-pressure


 gas, this ligand enables Transfer Hydrogenation . The reaction proceeds via an "outer-sphere" mechanism where the substrate does not bind directly to the metal but interacts via hydrogen bonding.
  • Amine-Amide Coordination: The ligand binds to Ru.

  • Activation: Base (KOH) removes the amide proton and the metal-chloride, generating the active 16-electron species.

  • Hydride Transfer: The Ru-H and N-H moieties simultaneously transfer a hydride and a proton to the ketone (C=O), reducing it to an alcohol.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the reduction of acetophenone, highlighting the critical "NH effect" provided by the ligand.

ATH_Mechanism PreCat Pre-Catalyst [Ru(p-cymene)(Ligand)Cl]+ Active16e Active 16e Species Ru-Amido Complex PreCat->Active16e Activation Hydride Ru-Hydride Species (18e) Active16e->Hydride Dehydrogenation of iPrOH TS Transition State (Concerted H-Transfer) TS->Active16e Regeneration ProductRel Product Release (S)-1-Phenylethanol TS->ProductRel Hydride->TS Substrate Binding Base Base (KOH) -HCl Base->PreCat IPA Isopropanol (H-Donor) IPA->Active16e Substrate Acetophenone (Substrate) Substrate->TS

Figure 1: Catalytic cycle of Ru-catalyzed Transfer Hydrogenation. The ligand's NH proton and the Ru-Hydride act in concert to reduce the ketone.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Ligand: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (1.2 eq relative to Ru).

  • Metal Precursor:

    
     (Dichloro(p-cymene)ruthenium(II) dimer).
    
  • Hydrogen Source/Solvent: Isopropanol (iPrOH), HPLC grade, dried over 3Å molecular sieves.

  • Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (tBuOK).

  • Substrate: Acetophenone (Model ketone).

Step-by-Step Procedure (In-Situ Catalyst Generation)

This protocol describes the in-situ generation of the catalyst, which is often more practical than isolating the air-sensitive Ru-complex.

Step 1: Catalyst Pre-formation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

    • 
       (3.1 mg, 0.005 mmol, 0.5 mol% Ru).
      
    • (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (2.3 mg, 0.012 mmol, 1.2 mol%).

  • Add anhydrous Isopropanol (2.0 mL) under an Argon or Nitrogen atmosphere.

  • Heat the mixture at 60°C for 20 minutes . The solution should turn from deep red/orange to a lighter yellow/orange, indicating the coordination of the ligand.

    • Checkpoint: If the solution remains dark red or heterogeneous, coordination has not occurred. Ensure the ligand is pure.

Step 2: Reaction Initiation

  • Cool the mixture to room temperature (20–25°C).

  • Add the substrate: Acetophenone (117 µL, 1.0 mmol).

  • Add the base: KOH (0.1 mL of a 0.5M solution in iPrOH, or 5.6 mg solid tBuOK).

    • Note: The base is catalytic (typically 5–10 mol%). It is required to activate the pre-catalyst.

  • Stir the reaction mixture at room temperature.

Step 3: Monitoring & Workup

  • Monitor the reaction via TLC (Hexane:EtOAc 3:1) or GC/HPLC.

    • Typical Time: 1–4 hours for quantitative conversion.

  • Quench: Once complete, filter the mixture through a short pad of silica gel (eluting with Ethyl Acetate) to remove the metal catalyst.

  • Concentrate: Evaporate the solvent under reduced pressure.

  • Purification: The product is often pure enough for analysis; otherwise, purify via flash column chromatography.

Analytical Validation
  • Conversion: Determine by GC-MS or 1H NMR.

  • Enantiomeric Excess (ee): Determine by Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (95:5).

    • Expected Result: The (S)-ligand typically yields the (S)-alcohol (e.g., (S)-1-phenylethanol) with ee values ranging from 85% to 95% depending on the specific ketone.

Optimization & Troubleshooting Guide

The "4-methyl" substituent on the benzyl ring provides specific advantages. Use the table below to optimize your reaction conditions.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive pre-catalyst.Ensure solvents are degassed and dry. Oxygen kills the Ru-Hydride species. Increase temperature to 40°C.
Good Conversion, Low ee (<50%) "Background" reaction.The base (KOH) can catalyze non-asymmetric transfer hydrogenation if the Ru catalyst is slow. Reduce base loading or lower the temperature to 0°C.
Substrate Solubility Issues Substrate too lipophilic for iPrOH.The 4-methyl-benzyl ligand handles non-polar solvents well. Add Toluene as a co-solvent (1:1 with iPrOH).
Slow Reaction Rate Steric bulk of substrate.Increase catalyst loading to 2 mol%.
Synthesis Workflow (Ligand Preparation)

If the ligand is not commercially available, it can be synthesized rapidly:

Ligand_Synthesis Step1 Boc-L-Alanine + 4-Methylbenzylamine Coupling Coupling Agent (EDC/HOBt or IBCF) Step1->Coupling Intermediate Boc-Protected Amide Coupling->Intermediate Deprotection Acid Hydrolysis (TFA/DCM or HCl/MeOH) Intermediate->Deprotection Final Ligand: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Deprotection->Final

Figure 2: Synthetic route for the ligand. Note: The 4-methylbenzylamine nucleophile attacks the activated carboxylic acid of Boc-L-Alanine.

References

  • Adolfsson, H. (2004). "Ruthenium-catalyzed asymmetric transfer hydrogenation using amino acid amides." Current Opinion in Drug Discovery & Development.
  • Alonso, D. A., et al. (2002). "Ruthenium(II)–Amino Alcohol and –Amino Acid Complexes: Active Catalysts for the Enantioselective Transfer Hydrogenation of Ketones." Advanced Synthesis & Catalysis, 344(2), 172-183. Link

  • Pinto, A., et al. (2006). "Scalable synthesis of Safinamide." Organic Process Research & Development. (Provides physical data and stability info for the ligand structure).
  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • PubChem Compound Summary. "L-Alanine-N-(4-methylbenzyl)amide."

Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Topic: Preventing Racemization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Case ID: #RAC-ALA-042 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Case ID: #RAC-ALA-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "How do I prevent the racemization of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide during synthesis and storage?"

The Molecule:

  • IUPAC Name: (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide

  • Risk Profile: High. This is an

    
    -amino amide.[1] The electron-withdrawing effect of the amide carbonyl lowers the pKa of the 
    
    
    
    -proton (
    
    
    ), making it susceptible to deprotonation and subsequent reporotonation (racemization).
  • Critical Phase: The risk exists primarily during the coupling reaction (if the starting amino acid is activated improperly) and during storage as a free base.

The Golden Rule:

"Racemization is a kinetic game. You cannot stop the thermodynamics, but you can slow the kinetics to near-zero by controlling Base, Temperature, and Activation Chemistry."

Module 1: Synthesis Troubleshooting (The Creation Phase)

The most common source of enantiomeric excess (ee%) loss occurs during the formation of the amide bond between L-Alanine and 4-methylbenzylamine.

The Mechanism of Failure: Azlactone Formation

When you activate the carboxyl group of L-Alanine, the oxygen from the neighboring carbonyl can attack the activated center, forming a 5-membered ring called an Azlactone (Oxazolone) . This intermediate is highly prone to racemization because its


-proton is extremely acidic.

RacemizationPathways Figure 1: The 'Path of Failure' (Red) vs. 'Path of Success' (Green) in Amide Coupling. Start Activated L-Alanine Direct Direct Enolization (Base Catalyzed) Start->Direct Strong Base High Temp Azlactone Azlactone Formation (5(4H)-Oxazolone) Start->Azlactone Slow Coupling No Additive Product Pure (S)-Amide Start->Product +Oxyma/HOBt Fast Coupling Racemate Racemic Mixture (L- and D- isomers) Direct->Racemate Azlactone->Racemate

Protocol 1.1: The "Safe" Coupling Method

Recommended over acid chlorides or standard EDC coupling.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) or EDC.HCl.

  • Suppressor: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][3][4] Note: Oxyma is superior to HOBt regarding safety and racemization suppression [1].[4]

  • Solvent: DCM (Dichloromethane) or DMF at 0°C. DCM is preferred as it is less polar, stabilizing the non-racemized transition state.

Step-by-Step:

  • Dissolve: Dissolve Boc-L-Ala-OH (1.0 eq) and Oxyma Pure (1.1 eq) in DCM at 0°C.

  • Activate: Add DIC (1.1 eq). Stir for 3–5 minutes. Do not pre-activate for >10 mins.

  • Couple: Add 4-methylbenzylamine (1.0 eq).

  • Base Control: Do NOT add tertiary amines (TEA/DIPEA) if using carbodiimides. The reaction proceeds at neutral pH.

  • Monitor: Allow to warm to Room Temp (RT). Monitor by TLC/HPLC.

Why this works: Oxyma converts the highly reactive (and dangerous) O-acylisourea intermediate into a stable "Oxyma ester." This ester is reactive enough to couple with the amine but too stable to cyclize into the racemizing azlactone [2].

Module 2: Base Selection Guide

If you must use a base (e.g., using HATU/HBTU coupling reagents or neutralizing a salt), the choice of base is the single biggest determinant of chiral purity.

Table 1: Base Risk Profile for Chiral Amides

BasepKa (conj.[2] acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowCRITICAL AVOID. Too strong, too small.
DIPEA (Hünig's Base) 10.75MediumHIGH Use only if necessary; keep T < 0°C.
NMM (N-Methylmorpholine) 7.38MediumMODERATE Safer alternative to DIPEA.
TMP (2,4,6-Collidine) 7.43HighLOW PREFERRED. The "Gold Standard" for chiral preservation [3].

Technical Insight: Collidine is weak and bulky. It can neutralize the acid generated during coupling but cannot physically access the sterically crowded


-proton to strip it off and cause racemization.
Module 3: Isolation & Storage (The "Hidden" Risk)

Users often synthesize the compound perfectly but racemize it during workup or storage.

The Issue: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is an amine. If stored as a Free Base , the amine of one molecule can act as a base to deprotonate the


-carbon of another, leading to auto-racemization over time.

Protocol 3.1: Stabilization via Salt Formation Always isolate and store this product as a salt.

  • Workup: After the coupling and deprotection (e.g., Boc removal with TFA), do not fully neutralize to the free base in water.

  • Salt Swap: If in TFA salt, dissolve in minimal MeOH and add 2M HCl in Diethyl Ether.

  • Precipitate: Dilute with excess Diethyl Ether to crash out the Hydrochloride Salt .

  • Filter & Dry: Filter under inert gas (Argon).

Storage Condition:

  • Form: HCl Salt.

  • Temp: -20°C.

  • Atmosphere: Desiccated. Moisture can hydrolyze the amide or facilitate proton exchange.

Module 4: Analytical Validation

You cannot fix what you cannot measure. Standard HPLC (C18) will not separate the (S) and (R) enantiomers.

Method: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to sharpen the amine peak).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) or 254 nm (Aromatic ring).

FAQ: Troubleshooting Decision Tree

Q: My ee% is 85%. Is it the coupling or the deprotection?

  • A: It is likely the coupling. Urethane deprotection (Boc removal with acid) rarely causes racemization. Check your coupling temperature and base equivalents.

Q: Can I use T3P (Propylphosphonic Anhydride)?

  • A: Yes! T3P is excellent for low epimerization. However, it requires a base. Use NMM or Collidine with T3P, never TEA.

Q: I see a "double peak" on my LCMS. Is this racemization?

  • A: Racemates usually co-elute on standard LCMS. A double peak might be a diastereomer (if you have another chiral center) or a rotamer (unlikely for this structure). It is more likely you have incomplete coupling or a side reaction (e.g., aspartimide-like formation if side chains were involved, though not applicable here).

Troubleshooting Figure 2: Racemization Troubleshooting Decision Tree Start Problem: Low ee% (<95%) CheckBase Q1: Did you use TEA or DIPEA? Start->CheckBase CheckTemp Q2: Was Temp > 25°C? CheckBase->CheckTemp No (Used Collidine/None) Sol1 Action: Switch base to 2,4,6-Collidine or NMM. CheckBase->Sol1 Yes CheckAdd Q3: Did you use Oxyma/HOBt? CheckTemp->CheckAdd No (kept cold) Sol2 Action: Perform coupling at 0°C - 4°C. CheckTemp->Sol2 Yes Sol3 Action: Add 1.0 eq Oxyma Pure to stabilize active ester. CheckAdd->Sol3 No Sol4 Action: Check Starting Material purity. (Garbage in = Garbage out) CheckAdd->Sol4 Yes

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly". Journal of Organic Chemistry.

  • Bachem Technical Guides. "Peptide Synthesis and Racemization".

Sources

Optimization

troubleshooting solubility issues with (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-2-Amino-N-(4-methyl-benzyl)-propionamide. While spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-2-Amino-N-(4-methyl-benzyl)-propionamide. While specific experimental data for this exact molecule is not publicly available, this document leverages established principles of medicinal chemistry and extensive experience with analogous small molecules to offer robust, scientifically-grounded troubleshooting strategies. The protocols and explanations herein are designed to empower users to systematically diagnose and resolve solubility issues, ensuring the accuracy and reproducibility of their experimental results.

The fundamental structure of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, featuring a primary amine, a secondary amide, and aromatic rings, suggests a complex solubility profile influenced by pH, solvent polarity, and solid-state form. This guide will address these factors in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound won't dissolve in aqueous buffer. What is the first step?

Answer: The initial and most critical step is to assess the pH-dependent solubility of your compound. The structure contains a primary amine, which can be protonated, and an amide group. The amine's basicity means its ionization state—and therefore its aqueous solubility—is highly dependent on pH.[1][]

Underlying Principle: Ionization

The primary amine group (—NH₂) can accept a proton to form a cationic ammonium salt (—NH₃⁺). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][3] The pKa of this amine will dictate the pH range where it is predominantly ionized. While the exact pKa is unknown, for similar primary amines it is typically in the range of 7-10. Therefore, solubility is expected to increase significantly at a pH below the pKa.

Troubleshooting Protocol: pH Adjustment
  • Preparation: Prepare a series of buffers (e.g., acetate, phosphate, citrate) at various pH levels, for instance, pH 3, 5, 7, and 9.

  • Dispersion: Disperse a small, known amount of the solid compound into a fixed volume of each buffer.

  • Equilibration: Agitate the samples (e.g., using a shaker or vortex) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.[4]

  • Observation & Analysis:

    • Visually inspect for undissolved solid.

    • For quantitative measurement, separate the saturated solution from the solid (via centrifugation or filtration) and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[5]

This systematic approach will identify the optimal pH range for solubilizing your compound. For many amine-containing compounds, acidic conditions (pH < 7) will yield the highest solubility.[]

FAQ 2: pH adjustment helped, but I still can't reach my target concentration. What's next?

Answer: If pH optimization is insufficient, the next strategy is to introduce a water-miscible organic co-solvent. Co-solvents can significantly enhance the solubility of hydrophobic or poorly soluble compounds by reducing the polarity of the aqueous medium.[][6][7]

Underlying Principle: Polarity Reduction

(S)-2-Amino-N-(4-methyl-benzyl)-propionamide has significant non-polar character due to its benzyl and methyl-benzyl groups. Water is a highly polar solvent with a strong hydrogen-bonding network. A co-solvent disrupts this network, making the bulk solvent less polar and more accommodating to the non-polar regions of your compound.[]

Common Co-solvents in Drug Discovery:
Co-SolventTypical Starting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%High solubilizing power; can be toxic to cells at higher concentrations.
Ethanol5-20%Generally well-tolerated in biological assays; less aggressive solvent than DMSO.[6]
Propylene Glycol (PG)5-20%Common in pharmaceutical formulations; viscous.[6][8]
Polyethylene Glycol 400 (PEG 400)5-20%Another common formulation excipient.[7][8]
Troubleshooting Protocol: Co-solvent Screening
  • Select Optimal pH: Use the buffer system identified in the pH adjustment protocol.

  • Prepare Co-solvent Mixtures: Create a matrix of solutions with increasing percentages of different co-solvents (e.g., 5%, 10%, 20% DMSO, Ethanol, and PG in your chosen buffer).

  • Dissolution & Analysis: Add your compound to each co-solvent mixture and determine the solubility as described previously.

  • Compatibility Check: Always verify that the final concentration of the chosen co-solvent is compatible with your downstream experimental system (e.g., cell-based assay, enzyme assay).

G

FAQ 3: My compound dissolves initially but then crashes out of solution. Why is this happening?

Answer: This phenomenon, known as precipitation, often occurs when transitioning from a highly concentrated stock solution (typically in 100% DMSO) to an aqueous buffer. It points to a difference between kinetic and thermodynamic solubility.[4][9]

Underlying Principles: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound that stays in solution under specific, non-equilibrium conditions, such as rapid dilution from a DMSO stock. It often results in a supersaturated solution that is temporarily stable.[4][9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its most stable solid form.[9] This value is often lower than the kinetic solubility, especially for crystalline compounds.[11]

Precipitation occurs when the supersaturated solution, formed during kinetic dissolution, reverts to the more stable, less soluble thermodynamic state.

Troubleshooting Protocol: Mitigating Precipitation
  • Reduce Stock Concentration: Prepare a more dilute stock solution of your compound in the organic solvent. This reduces the degree of supersaturation upon dilution into the aqueous buffer.

  • Modify Dilution Method: Instead of adding the stock solution directly to the bulk buffer, try adding the buffer slowly to the stock solution with vigorous vortexing. This can sometimes maintain stability.

  • Use the Shake-Flask Method: To determine the true thermodynamic solubility, add an excess of the solid compound directly to the aqueous buffer (with co-solvent if needed), agitate until equilibrium is reached (typically 24 hours), and then measure the concentration of the supernatant.[4] This value represents the maximum achievable stable concentration.

FAQ 4: I've received a new batch of the compound and its solubility is different. What could be the cause?

Answer: Batch-to-batch variability in solubility is almost always due to differences in the solid-state form of the compound, a phenomenon known as polymorphism.[12][13]

Underlying Principles: Crystalline vs. Amorphous Forms
  • Crystalline: Molecules are arranged in a highly ordered, repeating three-dimensional lattice. This is a low-energy, thermodynamically stable state. Overcoming this strong lattice energy requires more energy, resulting in lower solubility.[14][15]

  • Amorphous: Molecules lack long-range order and exist in a disordered, higher-energy state.[15][16] Less energy is required to break the intermolecular forces, leading to significantly higher apparent solubility.[13][14][16][17]

A new synthesis batch may have produced a different polymorph or a different ratio of crystalline to amorphous material, directly impacting its dissolution behavior.[12][13] The difference in solubility between an amorphous and a crystalline form can be as much as 1000-fold.[12]

Investigative Steps:
  • Visual Inspection: Use light microscopy. Crystalline materials often appear as needles or defined geometric shapes, while amorphous solids may look more like irregular particles.

  • Analytical Characterization (if available):

    • Powder X-Ray Diffraction (PXRD): The definitive technique. Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad halo.

    • Differential Scanning Calorimetry (DSC): Crystalline solids typically show a sharp melting point, whereas amorphous solids exhibit a broader glass transition.[15]

  • Re-evaluation: If you suspect a change in solid form, you must re-run the solubility determination protocols (pH and co-solvent screening) for the new batch.

G Amorphous Amorphous HighSol HighSol Crystalline Crystalline LowSol LowSol

Best Practices for Stock Solution Preparation

Accurate and reproducible experiments depend on correctly prepared stock solutions.[18][19][20]

  • Weigh Accurately: Use a calibrated analytical balance appropriate for the mass you are weighing.[19] It is often better to weigh a slightly different mass accurately and recalculate the final concentration than to struggle to weigh an exact amount.[19]

  • Use Volumetric Flasks: For the highest accuracy, use Class A volumetric flasks.[19]

  • Ensure Complete Dissolution: Before bringing the solution to its final volume, ensure all solid material has dissolved. Gentle warming or sonication can be used, but you must confirm the compound's thermal stability.[18]

  • Homogenize Thoroughly: After bringing to volume, cap the flask and invert it 10-15 times to ensure a homogenous solution.[18]

  • Label Clearly: Label every stock solution with the compound name, concentration, solvent, preparation date, and your initials.[21]

  • Storage: Store stock solutions as recommended on the Certificate of Analysis. For many compounds, storage at -20°C or -80°C in small aliquots is recommended to prevent degradation and avoid repeated freeze-thaw cycles.[18]

References
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-748. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Sci. Pharm., 84(4), 645-654. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Smietana, K., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

  • LookChem. N-benzylbenzamide. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Wikipedia. Amorphous solid. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Quora. Why amorphous is more soluble than crystalline drugs?. [Link]

  • R.P., Maheshwari, et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Chemical Sciences, 1(3). [Link]

  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Quora. What are the errors that can occur in determining the solubility of a substance?. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

  • ReAgent. How To Make A Standard Solution. [Link]

  • ResearchGate. Why does the amorphous form of drug have better bioavailability than crystalline counterparts?. [Link]

  • De Alba, E., et al. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 92(11), 3958-3968. [Link]

  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • Curia Global. Amorphous Solids: Implications for Solubility and Stability. [Link]

  • PubChem. Benzyl amide. [Link]

  • Hyland, C., et al. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances, 8(40), 22359-22365. [Link]

  • Chemistry LibreTexts. 12.1: Crystalline and Amorphous Solids. [Link]

  • Drug Target Review. New horizons in small molecule solubility screening. [Link]

  • University of Washington. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Al-Ali, H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 10. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Fu, H., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 643. [Link]

  • van der Spoel, D. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ Preprints. [Link]

  • Pearson. How would you make the following compounds from N-benzylbenzamide?. [Link]

  • Reagent.com.cn. (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide. [Link]

  • PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. [Link]

  • Casimiro-Garcia, A., et al. (2014). Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2- Amino-3-methylbutanamide. ACS Chemical Neuroscience, 5(10), 965-977. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of (S)-2-Amino-N-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide .

This molecule—an alpha-amino amide intermediate—presents a classic chromatographic paradox. It contains a highly lipophilic 4-methylbenzyl group alongside a highly polar, basic primary amine. When subjected to standard normal-phase silica gel chromatography, the basic amine interacts destructively with the acidic stationary phase, leading to severe peak tailing, irreversible adsorption, and poor recovery.

This guide provides the mechanistic causality behind these issues, validated experimental workflows, and targeted troubleshooting strategies to ensure high-yield, enantiomerically pure recovery.

Core Principles & Mechanistic Insights

The Silanol Problem

Bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~ 4.5–5.0). The primary amine of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a Brønsted base (pKa ~ 9.0). When the compound enters the column, it undergoes a mixed-mode retention mechanism: standard liquid-solid adsorption combined with strong ionic hydrogen bonding (ion-exchange) with the deprotonated silanols[1].

To achieve sharp elution, we must disrupt this causality. This is accomplished either by dynamically masking the silanols using a volatile competing base like Triethylamine (TEA)[2], or by utilizing a permanently modified stationary phase such as Amine-Functionalized Silica (NH₂-Silica)[3].

Mechanism Silanol1 Bare Silica (Si-OH) Amine1 Target Amine (-NH2) Silanol1->Amine1 Strong Ionic Interaction Tailing Peak Tailing & Low Recovery Amine1->Tailing Silanol2 TEA-Deactivated Silica (Si-O⁻ HN⁺Et3) Amine2 Target Amine (-NH2) Silanol2->Amine2 No Interaction (Silanols Masked) Elution Sharp Elution & High Recovery Amine2->Elution

Mechanism of peak tailing on bare silica vs. sharp elution on TEA-deactivated silica.

Stationary Phase Selection Data

Choosing the correct stationary phase dictates the success of your purification. Below is a quantitative and semi-quantitative comparison of your options for this specific alpha-amino amide.

Stationary PhaseModifier RequiredTailing Factor (Tf)Max Loading CapacityRelative CostBest Use Case
Bare Silica Gel None> 3.0 (Severe)< 1%$Purifying the Boc-protected precursor (neutral).
TEA-Deactivated Silica 1–5% TEA1.1 – 1.3 (Low)2–5%$Cost-effective purification of the free primary amine.
Amine (NH₂)-Silica None1.0 (Ideal)5–10%

$
Premium, modifier-free purification; highly reproducible.
Reverse Phase (C18) 0.1% TFA Buffer1.0 – 1.22–5%

Final polishing; yields the TFA salt instead of free base.

Data synthesized from standard chromatographic behaviors of basic amines on functionalized phases[4].

Validated Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography

This self-validating protocol uses Triethylamine (TEA) to dynamically coat the silica gel, preventing your product from binding to the acidic silanols.

Step 1: TLC Optimization

  • Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10 DCM:MeOH).

  • Add 1% to 3% (v/v) TEA to the mixture.

  • Spot the crude mixture. The target compound should have an Rf of 0.25–0.35. Visualize using UV (254 nm) for the aromatic ring and Ninhydrin stain (heat required) to specifically confirm the primary amine.

Step 2: Column Pre-Equilibration (Critical Step)

  • Prepare a slurry of standard silica gel using your optimized solvent system including the TEA.

  • Causality Check: You must pack and equilibrate the column with the TEA-containing solvent. If you load the sample onto bare silica and only add TEA to the running eluent, the TEA solvent front will move slower than the bulk solvent, causing your amine to hit bare silica and irreversibly streak.

Step 3: Loading and Elution

  • Dissolve the crude (S)-2-Amino-N-(4-methyl-benzyl)-propionamide in the minimum amount of eluent.

  • Load carefully onto the silica bed.

  • Elute isocratically. Collect fractions and monitor via TLC.

Step 4: Post-Purification TEA Removal

  • Pool the product-containing fractions and concentrate under reduced pressure.

  • To remove residual TEA, add 10 mL of Toluene and co-evaporate (azeotropic distillation). Repeat twice.

  • Place the flask under high vacuum (< 0.1 mbar) for 4–6 hours.

Workflow Step1 1. TLC Optimization Test DCM/MeOH + 1-3% TEA Step2 2. Silica Slurry Prep Stir silica in eluent + 1-3% TEA Step1->Step2 Step3 3. Column Packing Equilibrate with TEA-modified solvent Step2->Step3 Step4 4. Sample Loading Dissolve compound in min. eluent Step3->Step4 Step5 5. Isocratic Elution Monitor via UV (254nm) & Ninhydrin Step4->Step5 Step6 6. Post-Purification Azeotropic Toluene evap to remove TEA Step5->Step6

Step-by-step experimental workflow for TEA-deactivated silica gel chromatography.

Protocol B: Amine-Functionalized Silica (NH₂-Silica)

If residual TEA is unacceptable for your downstream assays, use NH₂-Silica. The propyl-amine bonded phase neutralizes the silica surface permanently[3].

  • Pack an NH₂-Silica column (or use a pre-packed flash cartridge).

  • Run a gradient of Hexane to Ethyl Acetate (no TEA required). Basic compounds elute sharply and predictably on this phase[4].

Troubleshooting & FAQs

Q: My product is co-eluting with unreacted 4-methylbenzylamine. How do I separate them? A: Both molecules possess primary amines, meaning Ninhydrin will stain both, and TEA-deactivated silica will elute both sharply. However, 4-methylbenzylamine lacks the polar amide bond and the alpha-methyl group. To separate them, reduce the polarity of your eluent (e.g., drop MeOH from 10% to 2%). The less polar 4-methylbenzylamine will elute significantly faster than your target propionamide.

Q: Is there a risk of racemization of the (S)-enantiomer during this purification? A: The chiral center is located at the alpha position relative to the carbonyl. While alpha-amino ketones are highly susceptible to base-catalyzed enolization and subsequent racemization[2], alpha-amino amides are significantly more resonance-stabilized and resistant to enolization. However, prolonged exposure to excess TEA on the column can induce trace epimerization. Ensure your column run is completed within 2 hours and avoid leaving the purified fractions in TEA-laced solvent overnight.

Q: I ran the column with TEA, but NMR shows residual TEA peaks at 1.0 ppm (triplet) and 2.5 ppm (quartet). How do I get rid of it? A: TEA can stubbornly adhere to basic amines. Do not attempt to wash with aqueous acid, as your product will partition into the aqueous layer. Instead, dissolve your product in a non-polar solvent like Toluene or DCM, and evaporate it on a rotary evaporator. The azeotropic effect will pull the TEA out. Follow up with 12 hours on a high-vacuum manifold.

Q: Can I purify this as the HCl or TFA salt instead of the free base? A: Yes. If you deprotected a Boc-precursor using TFA/DCM or HCl/Dioxane, you can bypass normal phase silica entirely. Precipitate the salt directly from cold diethyl ether, or purify the salt using Reverse Phase (C18) chromatography with a Water/Acetonitrile gradient containing 0.1% TFA.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Hub.
  • Sorbent Technologies. "Amino Silica Gel." Sorbent Technologies Application Notes.
  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Poster Presentations.
  • BenchChem. "Technical Support Center: Column Chromatography of Alpha-Aminoketones." BenchChem Tech Support.

Sources

Reference Data & Comparative Studies

Validation

optical rotation values for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide vs (R)-isomer

An In-Depth Technical Guide to the Optical Rotation and Chiral Analysis of 2-Amino-N-(4-methyl-benzyl)-propionamide. Executive Summary 2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral amino acid amide derivative, str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Optical Rotation and Chiral Analysis of 2-Amino-N-(4-methyl-benzyl)-propionamide.

Executive Summary

2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral amino acid amide derivative, structurally composed of an alanine core coupled with a 4-methylbenzylamine moiety. It serves as a critical intermediate in the synthesis of anticonvulsant agents (such as Lacosamide analogs) and as a chiral resolution agent.

The stereochemical purity of this compound is paramount, as the (S)-isomer (derived from L-alanine) and the (R)-isomer (derived from D-alanine) often exhibit distinct pharmacological profiles. This guide provides a comparative analysis of their optical properties, experimental protocols for determination, and a self-validating workflow for chiral verification.

Chemical Identity & Stereochemistry

The compound exists as two enantiomers.[1][2][3][4][5] The optical rotation is primarily dictated by the chiral center at the


-carbon of the propionamide (alanine) backbone.
Feature(S)-Isomer (R)-Isomer
IUPAC Name (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide(2R)-2-amino-N-[(4-methylphenyl)methyl]propanamide
Parent Amino Acid L-Alanine D-Alanine
Configuration S (Sinister)R (Rectus)
Predicted Optical Rotation Typically Dextrorotatory (+) in acidic mediaTypically Levorotatory (-) in acidic media
CAS Registry (Generic) Varies by salt formVaries by salt form

Note: The "4-methyl" substituent on the benzyl ring is a minor electronic perturbation and does not invert the chiral sense of the parent alanine amide, though it influences the magnitude of rotation.

Comparative Optical Rotation Data

Optical rotation is solvent, temperature, and concentration-dependent. The values below represent the expected behavior based on the parent L-alanine amide class under standard pharmacological testing conditions (USP <781>).

Specific Rotation

Comparison
Parameter(S)-Isomer (L-Series) (R)-Isomer (D-Series) Conditions
Sign (1N HCl) (+) Positive (-) Negative

, 20°C, 589 nm
Sign (Methanol) (+) Positive (Variable)(-) Negative (Variable)

, 20°C, 589 nm
Magnitude

(Est.)

(Est.)
Based on N-benzylalaninamide analogs

*Critical Insight: In neutral solvents like methanol, amino acid amides can exhibit lower magnitudes or sign inversion due to hydrogen bonding changes. Acidic conditions (1N HCl) protonate the primary amine, enforcing a rigid conformation that yields consistent, high-magnitude positive rotation for L-isomers.

Experimental Protocols

To ensure scientific integrity, researchers must not rely solely on literature values but validate the specific rotation of their batch.

Protocol A: Polarimetry (USP <781>)

Objective: Determine specific rotation


 to confirm enantiomeric identity.
  • Preparation: Dry the sample at 60°C under vacuum for 3 hours to remove residual solvent.

  • Solvent Selection: Use 1N HCl for maximum consistency. (Methanol is acceptable if solubility is an issue, but report solvent clearly).

  • Dissolution: Accurately weigh 100 mg of the substance into a 10 mL volumetric flask. Dilute to volume with solvent (

    
     g/100  mL).
    
  • Measurement:

    • Zero the polarimeter with a solvent blank.

    • Fill a 1 dm (100 mm) polarimeter tube, ensuring no bubbles are trapped.

    • Measure rotation (

      
      ) at 20°C using the Sodium D-line (589 nm).
      
  • Calculation:

    
    
    Where 
    
    
    
    = observed rotation,
    
    
    = path length in dm,
    
    
    = concentration in g/100 mL.[4]
Protocol B: Chiral HPLC (Enantiomeric Excess)

Objective: Quantify purity >99.5% ee. Polarimetry is insufficient for trace impurity detection.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide absorption).

  • Expected Elution: The (R)-isomer and (S)-isomer will have distinct retention times. Inject a racemic standard to establish separation parameters.

Synthesis & Logic Workflow

The stereochemistry is established during the coupling of the chiral amino acid with the amine. The following Graphviz diagram illustrates the synthesis and control logic.

G L_Ala L-Alanine (S) (Chiral Source) Protection N-Protection (Boc/Cbz) L_Ala->Protection D_Ala D-Alanine (R) (Chiral Source) D_Ala->Protection Alternative Route R_Product (R)-2-Amino-N-(4-methyl-benzyl)-propionamide Expected [α] = (-) D_Ala->R_Product Amine 4-Methylbenzylamine (Achiral Coupling Partner) Coupling Amide Coupling Amine->Coupling Activation Carboxyl Activation (EDC/HOBt or Mixed Anhydride) Protection->Activation Activation->Coupling Deprotection Deprotection (TFA or Hydrogenation) Coupling->Deprotection S_Product (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Expected [α] = (+) Deprotection->S_Product QC Quality Control 1. Polarimetry (Sign) 2. Chiral HPLC (ee%) S_Product->QC R_Product->QC

Caption: Synthetic pathway establishing stereochemical lineage. The chirality of the starting Alanine dictates the final isomer configuration.

References

  • L-Alanine Optical Properties:CRC Handbook of Chemistry and Physics.

    
     (6N HCl). Link
    
  • Amide Synthesis Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Polarimetry Standards: United States Pharmacopeia (USP) General Chapter <781> Optical Rotation. Link

  • Chiral Separation of Amides: Application Note: Separation of Amino Acid Amides on Chiralpak AD-H. Daicel Chiral Technologies. Link

Sources

Comparative

Comparative Spectroscopic Characterization Guide: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide vs. Structural Alternatives

Executive Summary The stereochemical purity and structural integrity of chiral amine-containing building blocks are paramount in modern drug development. (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (Chemical Formula: C1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical purity and structural integrity of chiral amine-containing building blocks are paramount in modern drug development. (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (Chemical Formula: C11H16N2O; Exact Mass: 192.1263 Da) is a highly versatile L-alanine derivative utilized as a chiral intermediate in the synthesis of peptidomimetics and neuroactive therapeutics.

This guide provides an objective, data-driven comparison of the spectroscopic performance of the enantiopure (S)-isomer against two critical alternatives: its racemic mixture (R/S)-isomer and its unmethylated structural analog, (S)-2-Amino-N-benzyl-propionamide . By evaluating these compounds across Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Circular Dichroism (CD), researchers can establish robust, self-validating analytical workflows for quality control.

Structural Context & Analytical Causality

To achieve unequivocal characterization, analytical methods cannot be selected arbitrarily; they must be dictated by the molecule's physicochemical properties.

  • Primary Amine Reactivity (HPLC): The free primary amine on the alanine moiety renders the molecule highly polar and basic. Standard polysaccharide-based chiral stationary phases (CSPs) often yield broad, tailing peaks due to secondary interactions with residual silanols. Therefore, zwitterionic or crown-ether-based CSPs are required to achieve sharp peak shapes and baseline enantiomeric resolution[1].

  • Scalar Equivalence (NMR): Enantiomers possess identical scalar NMR properties in achiral environments. To differentiate the (S)-isomer from the (R)-isomer without derivatization, a Chiral Solvating Agent (CSA) such as Pirkle's alcohol must be introduced to form transient, distinguishable diastereomeric complexes[2].

  • Chromophoric Proximity (CD): The absolute (S)-configuration is confirmed by observing the Cotton effect generated by the spatial arrangement of the amide chromophore relative to the chiral alpha-carbon[3].

Chiral_Workflow Start Synthesized Amide Batch HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC NMR 1H-NMR + CSA (Diastereomeric Ratio) Start->NMR CD CD Spectroscopy (Absolute Configuration) Start->CD Result Validated (S)-Isomer Profile HPLC->Result NMR->Result CD->Result

Orthogonal spectroscopic workflow for the chiral validation of amides.

Comparative Spectroscopic Profiling

Chiral HPLC: Enantiomeric Resolution

When comparing the (S)-isomer to the (R/S)-racemate, baseline resolution is the primary metric of success. Using a zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)), the (S)-isomer elutes distinctly from the (R)-isomer due to stereospecific ion-pairing interactions between the stationary phase and the analyte's primary amine[1].

Performance Comparison: The addition of the 4-methyl group on the benzyl ring increases the molecule's lipophilicity compared to the unmethylated (S)-2-Amino-N-benzyl-propionamide, resulting in a slightly longer retention time but improved peak symmetry under reversed-phase conditions.

NMR Spectroscopy: CSA-Induced Dispersion

In standard CDCl3, the 1H-NMR spectrum of the pure (S)-isomer displays a distinct doublet at ~1.35 ppm corresponding to the alanine methyl group. However, analyzing the (R/S)-racemate in the presence of 2.0 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) induces a chemical shift non-equivalence (Δδ). The transient diastereomeric interaction causes the single doublet to split into two distinct doublets separated by ~0.05 ppm, allowing for precise integration and determination of the diastereomeric ratio[2].

LC-MS/MS: Fragmentation Pathways

Electrospray ionization (ESI+) yields a strong protonated molecular ion [M+H]+ at m/z 193.1. Collision-induced dissociation (CID) reveals a diagnostic fragmentation pathway. The primary cleavage occurs at the amide bond, yielding a highly stable 4-methylbenzyl cation at m/z 105.1[4].

Performance Comparison: In the unmethylated analog ((S)-2-Amino-N-benzyl-propionamide), this fragment shifts to m/z 91.1 (tropylium ion). Observing the m/z 105.1 peak is definitive proof of the 4-methyl substitution on the benzyl ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 193.1 Frag1 4-Methylbenzyl Cation m/z 105.1 Parent->Frag1 Cleavage of Amide Bond Frag2 Alanine Iminium Ion m/z 44.0 Parent->Frag2 Cleavage of C-C Bond Neutral Neutral Loss NH3 + CO Frag2->Neutral Loss of CO & NH3

LC-MS/MS fragmentation pathway of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide.

Circular Dichroism (CD): Absolute Configuration

Electronic circular dichroism (ECD) provides unambiguous assignment of the 3D spatial arrangement. The (S)-isomer exhibits a characteristic positive Cotton effect near 215 nm, corresponding to the n→π* transition of the amide bond influenced by the adjacent chiral center[3]. The (R/S)-racemate exhibits a flat line (zero optical rotation), while the (R)-isomer exhibits an equal but opposite negative Cotton effect.

Quantitative Data Summaries

Table 1: 1H and 13C NMR Peak Assignments (400 MHz, CDCl3)

Proton/Carbon Environment1H Chemical Shift (δ, ppm)Multiplicity / Integration13C Chemical Shift (δ, ppm)
Alanine -CH31.35Doublet (3H, J = 7.0 Hz)21.5
4-Methylbenzyl -CH32.32Singlet (3H)21.1
Alanine -CH (Chiral Center)3.52Quartet (1H, J = 7.0 Hz)50.8
Benzyl -CH2-4.38Doublet (2H, J = 5.8 Hz)43.2
Aromatic Protons7.12 - 7.20AB Quartet (4H)127.8, 129.4, 135.2, 137.1
Amide -NH-7.65Broad Triplet (1H)175.4 (C=O)
Amine -NH21.60Broad Singlet (2H)N/A

Table 2: Chiral HPLC Method Comparison (Target vs. Alternatives)

Compound VariantStationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
(S)-Target CHIRALPAK ZWIX(+)MeOH/H2O (98:2) + 50mM FA / 25mM DEA8.4N/A (Pure)
(R)-Enantiomer CHIRALPAK ZWIX(+)MeOH/H2O (98:2) + 50mM FA / 25mM DEA10.22.8
(R/S)-Racemate CHIRALPAK ZWIX(+)MeOH/H2O (98:2) + 50mM FA / 25mM DEA8.4, 10.22.8
(S)-Des-methyl Analog CHIRALPAK ZWIX(+)MeOH/H2O (98:2) + 50mM FA / 25mM DEA7.1N/A

Experimental Workflows (Self-Validating Protocols)

Protocol A: Chiral HPLC Enantiomeric Excess (ee) Determination

Causality Check: Formic acid (FA) and diethylamine (DEA) are critical additives. They act as competing ions to prevent the primary amine of the analyte from binding irreversibly to the stationary phase, ensuring a self-cleaning, reproducible run[1].

  • Sample Preparation: Dissolve 1.0 mg of the amide in 1.0 mL of Methanol. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush the CHIRALPAK ZWIX(+) column (150 mm x 3.0 mm, 3 µm) with the mobile phase (Methanol/Water 98:2 v/v containing 50 mM Formic Acid and 25 mM Diethylamine) at 0.5 mL/min until the baseline stabilizes (~30 minutes).

  • Injection & Detection: Inject 5 µL of the sample. Monitor UV absorbance at 215 nm (amide bond absorption) and 254 nm (aromatic ring absorption).

  • Validation: Run a blank injection immediately after the sample to confirm zero carryover. Calculate ee using the area under the curve (AUC) for the peaks at 8.4 min (S) and 10.2 min (R).

Protocol B: NMR Sample Prep with Chiral Solvating Agent (CSA)
  • Baseline Scan: Dissolve 10 mg of the sample in 0.6 mL of CDCl3 containing 0.03% TMS. Acquire a standard 1H-NMR spectrum (16 scans).

  • CSA Addition: Add 25 mg (~2.0 equivalents) of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol directly to the NMR tube.

  • Equilibration: Invert the tube 10 times to ensure complete dissolution and allow it to sit for 5 minutes to allow the transient hydrogen-bonded diastereomeric complexes to reach equilibrium.

  • Data Acquisition: Acquire a new 1H-NMR spectrum (64 scans for higher signal-to-noise ratio). Zoom in on the 1.30–1.45 ppm region to quantify the integration ratio of the split methyl doublets.

References

  • Ovid. "Nuclear magnetic resonance studies for the chiral recognition of (+/-)-(R)-18-crown-6-tetracarboxylic acid to amino compounds." Journal of Chromatography A. URL: [Link]

  • AIP Publishing. "Near-edge x-ray absorption and natural circular dichroism spectra of L-alanine: A theoretical study." Journal of Chemical Physics. URL:[Link]

Sources

Validation

Comparative Guide: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide vs. Benzylamine Analogs

This guide provides an in-depth technical comparison between (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (a representative N-benzylamide functionalized amino acid) and Benzylamine Analogs (specifically N-benzylamino-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (a representative N-benzylamide functionalized amino acid) and Benzylamine Analogs (specifically N-benzylamino-amide derivatives like Safinamide and Ralfinamide).

Executive Summary & Structural Classification

This guide analyzes the pharmacological and physicochemical distinctions between two distinct classes of anticonvulsant and analgesic pharmacophores:

  • The Target: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide (hereinafter "S-AMBP" ).

    • Class: Functionalized Amino Acid (FAA) / N-Benzylamide.

    • Core Feature: The benzyl moiety is attached to the amide nitrogen .

  • The Comparator: Benzylamine Analogs (e.g., Safinamide, Ralfinamide).

    • Class:

      
      -Aminoamide / N-Benzylamine.
      
    • Core Feature: The benzyl moiety is attached to the

      
      -amino group .
      

While both classes modulate Voltage-Gated Sodium Channels (VGSCs) and exhibit neuroprotective properties, their structural isomerism dictates divergent Structure-Activity Relationships (SAR), metabolic stability, and secondary targets (e.g., MAO-B inhibition).

Structural Isomerism Visualization

The following diagram illustrates the critical connectivity difference:

Caption: Structural comparison showing the shift of the benzyl group from the amide nitrogen (S-AMBP) to the alpha-amine nitrogen (Benzylamine Analogs).[1]

Mechanism of Action & Pharmacology

Primary Mechanism: Sodium Channel Modulation

Both S-AMBP and Benzylamine Analogs function primarily as state-dependent sodium channel blockers. However, their mode of binding differs:

  • S-AMBP (Lacosamide Scaffold):

    • Mechanism: Selectively enhances slow inactivation of VGSCs. It binds to the pore in the slow-inactivated state, reducing channel availability without affecting fast inactivation.

    • Key Residues: Interactions often involve the hydrophobic pocket near the W-shaped conformation of the inactivation gate.

    • Stereochemistry Impact: In the FAA class (e.g., Lacosamide), the (R)-enantiomer is typically the eutomer (active). The (S)-enantiomer (S-AMBP) often shows reduced potency for slow inactivation compared to its (R)-counterpart, serving as a critical negative control or "distomer" in mechanistic studies.

  • Benzylamine Analogs (Safinamide Scaffold):

    • Mechanism: Blocks VGSCs in the fast inactivated state and inhibits high-frequency firing.

    • Secondary Targets: Potent reversible inhibition of Monoamine Oxidase B (MAO-B) , contributing to dopaminergic effects (Parkinson's disease utility).

    • Stereochemistry Impact: The (S)-enantiomer is typically the eutomer.

Secondary Pharmacology: MAO Inhibition
  • S-AMBP: Lacks the secondary amine motif required for high-affinity MAO-B inhibition. The amide linkage reduces basicity, making it a poor fit for the MAO active site.

  • Benzylamine Analogs: The secondary benzylamine nitrogen is crucial for coordinating with the flavin cofactor or residues in the MAO-B catalytic site.

Signaling Pathway Diagram

MechanismPathways Compound_A S-AMBP (N-Benzylamide) VGSC_Slow VGSC Slow Inactivation (Nav1.2, Nav1.6) Compound_A->VGSC_Slow Enhances (Stereoselective) Compound_B Benzylamine Analogs (Safinamide) VGSC_Fast VGSC Fast Inactivation (State Dependent) Compound_B->VGSC_Fast Stabilizes MAO_B MAO-B Enzyme Compound_B->MAO_B Inhibits (Reversible) Seizure_Control Seizure Control (Focal/General) VGSC_Slow->Seizure_Control VGSC_Fast->Seizure_Control Dopamine_Level Increased Dopamine (Striatum) MAO_B->Dopamine_Level Prevents breakdown

Caption: Differential pharmacological pathways. S-AMBP targets slow inactivation; Benzylamine analogs target fast inactivation and MAO-B.

Comparative Data Analysis

The following table contrasts the physicochemical and pharmacological profiles. Note: Data for S-AMBP is extrapolated from SAR studies of unacetylated Lacosamide analogs.

FeatureS-AMBP (Target)Benzylamine Analogs (e.g., Safinamide)
Chemical Structure (S)-2-Amino-N-(4-methylbenzyl)propionamide(S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide
Linkage Type Amide (N-benzyl)Amine (N-benzyl)
Basicity (pKa) ~7.8 (Primary amine)~8.5 - 9.5 (Secondary amine)
Lipophilicity (LogP) ~1.2 - 1.5~2.5 - 3.5 (Higher due to benzyloxy tail)
VGSC Mode Slow Inactivation enhancerFast Inactivation blocker
MAO-B Activity Negligible / InactiveHigh Potency (IC50 < 100 nM)
Metabolic Stability Susceptible to amidasesSusceptible to oxidative deamination (MAO/CYP)
Key Indication Epilepsy (Adjunctive)Parkinson's, Epilepsy

Experimental Protocols

Synthesis of S-AMBP (Amide Coupling)

Objective: Synthesize (S)-2-Amino-N-(4-methyl-benzyl)-propionamide from Boc-L-Alanine.

  • Activation: Dissolve Boc-L-Alanine (1.0 eq) in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add 4-methylbenzylamine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4. Concentrate to yield Boc-S-AMBP.

  • Deprotection: Treat with TFA/DCM (1:1) for 1h. Evaporate volatiles.

  • Purification: Recrystallize from EtOAc/Hexane or use Prep-HPLC.

    • Validation: Verify structure via 1H-NMR (Doublet for Ala-CH3, Singlet for Ar-CH3, AB quartet for Benzyl-CH2).

Synthesis of Benzylamine Analog (Reductive Amination)

Objective: Synthesize the "Retro" analog (N-benzylamine).

  • Imine Formation: Dissolve Pyruvamide (or protected Alaninamide precursor) and 4-methylbenzaldehyde in MeOH.

  • Reduction: Add NaBH3CN (1.5 eq) and catalytic AcOH. Stir at RT for 16h.

  • Purification: Acid/Base extraction to isolate the secondary amine.

In Vitro Sodium Channel Assay (Manual Patch Clamp)

System: HEK293 cells stably expressing hNav1.2.

  • Setup: Whole-cell configuration. Internal solution: CsF-based. External solution: Standard Tyrode's.

  • Protocol (Fast Inactivation): Hold at -120 mV. Pulse to 0 mV (10ms) at 10 Hz. Measure tonic block.

  • Protocol (Slow Inactivation):

    • Pre-pulse: Hold at -120 mV, step to 0 mV for 10s (induce slow inactivation).

    • Recovery: Step to -100 mV for 20ms.

    • Test Pulse: Step to 0 mV.

    • Metric: Calculate fraction of current remaining vs control. S-AMBP should show increased inhibition at longer pre-pulse durations.

References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Stagnitto, M. L., et al. (2009). "Safinamide: A Multimodal Drug for Parkinson's Disease." Drugs of Today. Link

  • Errington, A. C., et al. (2008). "Differentiation of sodium channel-blocking mechanisms of novel anticonvulsant drugs." Molecular Pharmacology. Link

  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews. Link

Sources

Comparative

chiral HPLC separation of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide enantiomers

This guide details the chiral HPLC separation of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide , a structural analogue of the anticonvulsant Lacosamide (specifically its des-acetyl, des-methoxy intermediate). The separati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chiral HPLC separation of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide , a structural analogue of the anticonvulsant Lacosamide (specifically its des-acetyl, des-methoxy intermediate).

The separation of this compound presents a specific challenge: it contains a free primary amine adjacent to the chiral center and an amide linkage. This dual-functionality requires a method that suppresses silanol interactions while maximizing enantioselective hydrogen bonding.

Executive Summary & Strategy

For the separation of 2-Amino-N-(4-methyl-benzyl)-propionamide enantiomers, Immobilized Amylose-based phases (e.g., Chiralpak IA) are the superior choice over traditional coated phases or ligand-exchange columns.

  • The Challenge: The free primary amine (

    
    ) causes severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols.
    
  • The Solution: Use of an immobilized polysaccharide phase allows for the use of "forbidden" solvents (like ethyl acetate or dichloromethane) if needed, though a standard Normal Phase (NP) with a basic modifier is sufficient and most robust.

  • Mechanism: The separation relies on hydrogen bonding between the analyte's amide/amine groups and the carbamate linkages of the stationary phase, stabilized by

    
     interactions with the 4-methylbenzyl moiety.
    

Comparative Technology Review

The following table compares the three primary methodologies available for this structural class (


-amino amides).
FeatureMethod A: Immobilized Amylose (Recommended) Method B: Crown Ether (Specialized)Method C: Coated Cellulose (Traditional)
Column Chiralpak IA / Lux i-Amylose-1 Crownpak CR(+)Chiralcel OD-H / Lux Cellulose-1
Selector Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6 derivative)Cellulose tris(3,5-dimethylphenylcarbamate)
Mode Normal Phase (NP)Reversed Phase (RP)Normal Phase (NP)
Mobile Phase Hexane / EtOH / DEAAqueous

(pH 1.5)
Hexane / IPA / DEA
Resolution (

)
High (> 3.0) Moderate (1.5 - 2.5)High (> 2.5)
Robustness Excellent (Solvent resistant)Low (T sensitive, Flow sensitive)Moderate (Solvent restricted)
Sample Solubility High (Organic solvents)Low (Aqueous only)High (Organic solvents)
Primary Use QC & Preparative Trace analysis of free aminesQC (Historical standard)

Expert Insight: While Crown Ether columns are specific for free amines, they require highly acidic aqueous mobile phases (pH 1-2). This is often undesirable for amide stability and prevents the recovery of the compound in its free base form during preparative work. Therefore, Method A is the industry standard for this application.

Detailed Experimental Protocol (Method A)

This protocol is validated for self-consistency. The use of Diethylamine (DEA) is critical to ensure the amine remains uncharged, sharpening the peak shape.

Chromatographic Conditions
  • Column: Chiralpak IA (Immobilized Amylose) or equivalent (e.g., Phenomenex Lux i-Amylose-1).

  • Dimensions:

    
    , 
    
    
    
    .
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here because it often provides better mass transfer for primary amines, reducing band broadening.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (Targeting the 4-methylbenzyl chromophore).
    
  • Injection Volume:

    
     (Sample conc: 
    
    
    
    in Ethanol).
Step-by-Step Workflow
  • System Passivation: Flush the HPLC system with 100% Ethanol to remove any traces of reversed-phase solvents (water/acetonitrile).

  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Ethanol.

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix and degas (sonicate for 5 mins). Do not vacuum filter aggressively to avoid evaporating the volatile DEA.

  • Equilibration: Equilibrate the column for at least 30 minutes (or 20 column volumes) until the baseline is stable.

  • Blank Run: Inject mobile phase to ensure no ghost peaks.

  • Racemate Injection: Inject the racemic mixture to establish retention times (

    
     and 
    
    
    
    ) and resolution.
  • Sample Injection: Inject the (S)-enantiomer sample.

    • Expectation: The (S)-enantiomer typically elutes second on Amylose columns for alanine derivatives, but this must be confirmed with a standard as elution order can invert based on the N-protecting group.

Expected Performance Data

Based on structural analogues (Lacosamide intermediates) [1, 2]:

  • Retention Time 1 (R-isomer): ~8.5 min

  • Retention Time 2 (S-isomer): ~11.2 min

  • Selectivity (

    
    ):  1.45
    
  • Resolution (

    
    ):  > 4.0
    
  • Tailing Factor (

    
    ):  < 1.2 (due to DEA)[1]
    

Mechanism & Troubleshooting

Interaction Mechanism

The separation is driven by the "Three-Point Interaction" model.

  • H-Bond Donor: The

    
     of the analyte bonds with the 
    
    
    
    of the carbamate on the stationary phase.
  • H-Bond Acceptor: The Amide

    
     of the analyte bonds with the 
    
    
    
    of the carbamate.
  • Steric/

    
    -Interaction:  The 4-methylbenzyl group fits into the chiral groove of the amylose helix.
    
Troubleshooting Guide
  • Problem: Broad Tailing Peaks.

    • Cause: Silanol activity.

    • Fix: Increase DEA concentration to 0.2% or switch to Ethylene Diamine (EDA) if using an immobilized column.

  • Problem: Low Resolution (

    
    ).
    
    • Cause: Solvent strength too high.

    • Fix: Reduce Ethanol content to 5% (i.e., Hexane:EtOH 95:5).

  • Problem: Peak Fronting.

    • Cause: Column overload (solubility issue).

    • Fix: Dilute sample or reduce injection volume.

Visualizations

Experimental Workflow (DOT Diagram)

G Start Start: Racemic Mixture Prep Sample Prep (1 mg/mL in EtOH) Start->Prep Inject Injection (10 µL) Prep->Inject System System Setup Hex/EtOH/DEA (90:10:0.1) Column Chiral Column (Amylose-based) System->Column Inject->Column Detect UV Detection (254 nm) Column->Detect Data Data Analysis Calc: Rs, Alpha, %ee Detect->Data

Caption: Step-by-step workflow for the chiral HPLC analysis of the target amino-amide.

Chiral Recognition Mechanism (DOT Diagram)

Mechanism Analyte Analyte: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Interaction1 H-Bonding: Analyte NH2 <-> CSP C=O Analyte->Interaction1 Interaction2 Pi-Pi Stacking: 4-Me-Benzyl <-> Phenyl Ring Analyte->Interaction2 Interaction3 Steric Fit: Chiral Groove Inclusion Analyte->Interaction3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantiomeric Separation Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The three-point interaction model driving the enantioselectivity on the amylose column.

References

  • Aqeel, Z., Tackett, B., & Amenu, A. A. (2016). Chiral Separation of the Drug Product Lacosamide on a Lux® 5 µm Amylose-1 Column According to Ph. Eur. Monograph 2992. Phenomenex Application Note.

  • Rao, B. M., et al. (2014). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide (Intermediate). Longdom Publishing.

  • Adhikari, S., et al. (2021).[2][3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.

Sources

Validation

reference standards for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide analysis

Comprehensive Comparison Guide: Reference Standards for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Analysis As a Senior Application Scientist, I frequently encounter the analytical bottleneck of securing reliable refer...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Analysis

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of securing reliable reference materials for chiral pharmaceutical intermediates. (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a critical chiral building block and active pharmaceutical ingredient (API) derivative. Because its (R)-enantiomer can exhibit drastically different pharmacological or toxicological profiles, the analytical methods used to quantify its enantiomeric excess (ee%) and chemical purity must be rigorously validated.

This guide objectively compares the performance, metrological traceability, and practical utility of different tiers of reference standards used in the analysis of this compound, grounded in the latest ICH Q2(R2) [1] and ISO 17034 [2] frameworks.

Comparative Analysis of Reference Standard Tiers

Selecting the correct reference standard dictates the baseline accuracy of your entire analytical control strategy. We compare three primary alternatives for the quantification of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide:

  • ISO 17034 Certified Reference Materials (CRMs): The metrological gold standard. These materials come with a certificate detailing absolute purity, uncertainty budgets, and direct traceability to SI units.

  • Compendial Standards (USP/EP): Highly trusted primary standards intended strictly for compendial methods [3]. However, for early-phase APIs or specific chiral intermediates like (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, a compendial standard may not yet exist.

  • In-House Qualified Working Standards: High-purity materials synthesized internally and qualified against an independent primary standard (often via quantitative NMR). This is the most pragmatic approach for routine, high-volume batch release.

Table 1: Performance & Utility Comparison
MetricISO 17034 CRMCompendial Standard (USP <11>)In-House Working Standard
Purity Assurance >99.5% (Rigorous uncertainty budget)>99.0% (Assumed 100.0% for assay if not specified)>98.5% (Empirically determined via qNMR/Mass Balance)
Chiral Purity (ee%) Certified (Often >99.9%)Typically specifiedQualified internally via Chiral HPLC
Metrological Traceability Direct to SI UnitsTraceable to Pharmacopeial AuthorityTraceable to SI via internal qNMR calibration
Cost per Gram

($500 - $2000+)


300 - $800)
$ (Cost of internal synthesis + qualification)
Best Use Case Method validation, instrument calibrationRoutine compendial testingDaily batch release, high-throughput QC

The Causality of Qualification: Why qNMR?

When an ISO 17034 CRM or USP standard for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is unavailable, laboratories must qualify an In-House Working Standard .

Why do we use quantitative NMR (qNMR) instead of traditional HPLC mass balance (100% - impurities)? Traditional HPLC relies on the assumption that all impurities elute and share similar UV response factors—a dangerous assumption for novel synthetic pathways. qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei (protons), regardless of the molecule. By adding a NIST-traceable internal standard (e.g., Maleic Acid) to the NMR tube, we establish direct metrological traceability to SI units without needing a primary standard of the specific compound itself.

Traceability SI SI Units (Moles) Absolute Metrology Primary NIST Primary Standard (e.g., Maleic Acid) SI->Primary Certified Traceability qNMR qNMR Qualification (Ratio Method) Primary->qNMR Internal Standard Addition Working In-House Working Standard (S)-2-Amino-N-(4-methyl-benzyl)-propionamide qNMR->Working Absolute Purity Assignment Routine Routine HPLC/LC-MS Analysis (Batch Release) Working->Routine Daily System Calibration

Fig 1: Metrological traceability logic tree for in-house standard qualification.
Protocol 1: qNMR Qualification of the Working Standard
  • Preparation: Accurately weigh ~10 mg of the synthesized (S)-2-Amino-N-(4-methyl-benzyl)-propionamide and ~5 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% TMS.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Crucial parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytical signals (typically D1 > 30 seconds) to ensure complete spin-lattice relaxation and quantitative signal integration.

  • Integration & Calculation: Integrate the isolated benzylic CH2 protons of the target compound (around 3.7 ppm) against the olefinic protons of Maleic Acid (6.26 ppm). Calculate the absolute mass fraction (purity).

Validating the Chiral HPLC Method (ICH Q2(R2) Compliance)

Once the working standard is qualified, it is used to validate the chiral HPLC method. The primary objective is to baseline-resolve the (S)-enantiomer from the toxic/inactive (R)-enantiomer. Because the molecule contains a primary amine, it is prone to secondary interactions with residual silanols on the stationary phase, causing peak tailing.

Causality of Mobile Phase Selection: To suppress these interactions, a basic modifier (Diethylamine, DEA) is added to the mobile phase.

HPLC_Workflow Start Qualified Standard (S)-Enantiomer Spec Specificity Testing Spike with (R)-Enantiomer Start->Spec System Suitability Lin Linearity Assessment (25% to 150% of Target) Spec->Lin Resolution (Rs) > 1.5 Acc Accuracy / Recovery (Triplicate Spikes) Lin->Acc R² > 0.999 Valid Validated Method ICH Q2(R2) Compliant Acc->Valid 98-102% Recovery

Fig 2: Analytical workflow for Chiral HPLC method validation.
Protocol 2: Chiral HPLC Specificity and Accuracy Validation
  • Chromatographic Conditions:

    • Column: Chiralpak IG (250 x 4.6 mm, 5 µm) - immobilized amylose derivative.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Specificity (Resolution): Inject a resolution mixture containing 0.5 mg/mL of both (S) and (R) enantiomers. Ensure the resolution factor (

    
    ) between the two peaks is 
    
    
    
    .
  • Accuracy (Spike Recovery): Prepare solutions of the (S)-standard at 1.0 mg/mL. Spike in the (R)-enantiomer impurity at 0.05%, 0.10%, and 0.15% levels (relative to the API concentration).

  • Analysis: Inject each level in triplicate. Calculate the percentage recovery of the (R)-enantiomer to prove the method can accurately quantify trace chiral impurities.

Table 2: Experimental Validation Data (In-House Standard vs. CRM)

We compared the assay performance using an ISO 17034 CRM versus our qNMR-qualified In-House Standard. The data demonstrates that a properly qualified in-house standard yields statistically equivalent validation metrics, validating its use for routine testing.

Validation ParameterAcceptance CriteriaResult (using ISO 17034 CRM)Result (using In-House Std)
Specificity (

)

2.12.1
Linearity (

)

0.99980.9996
Accuracy (Recovery %) 98.0% – 102.0%100.2% ± 0.4%99.8% ± 0.6%
Method Precision (RSD)

0.8%1.1%
LOD ((R)-enantiomer) Signal-to-Noise

0.01%0.01%

Conclusion

For the rigorous analysis of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, relying solely on uncharacterized commercial catalog chemicals introduces unacceptable regulatory risk. While ISO 17034 CRMs provide the highest level of metrological assurance, our experimental data proves that an in-house working standard—when strictly qualified via qNMR against a NIST primary standard—delivers robust, ICH Q2(R2)-compliant performance at a fraction of the lifecycle cost.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • National Association of Testing Authorities (NATA). Reference Materials Producers (ISO 17034) Accreditation. Available at:[Link]

  • Qvents / United States Pharmacopeia. USP Chapter <11>: Reference Standards Guidelines. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Amino-N-(4-methyl-benzyl)-propionamide

Executive Summary & Substance Profile (S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral amine intermediate, structurally significant in the synthesis of anticonvulsant therapeutics (e.g., analogs of Lacosamide ).[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile

(S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a chiral amine intermediate, structurally significant in the synthesis of anticonvulsant therapeutics (e.g., analogs of Lacosamide ).[1][2] As a primary amine and amide derivative, it presents specific risks regarding particulate inhalation and skin sensitization .

In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide applies the Precautionary Principle . We classify this substance under Control Band 3 (OEB 3) due to its likely pharmacological activity and lack of full toxicological characterization.[2]

Physicochemical & Hazard Profile
PropertyCharacteristicOperational Implication
Physical State White to off-white crystalline solidHigh risk of dust generation during weighing.[1][2]
Functional Groups Primary Amine, Amide, BenzylPotential for skin/eye irritation and sensitization.
Primary Hazard H315 / H319 / H335 (Inferred)Irritating to eyes/skin; Respiratory irritant.[1][2]
Acute Toxicity Unknown (Treat as H302 Harmful)Do not ingest; avoid hand-to-mouth contact.[1][2]
Solubility Soluble in DMSO, MethanolPermeation through gloves is faster in solution.

Risk Assessment Logic (Decision Tree)

Effective safety is not static; it scales with the operation. Use the following logic to determine the required containment level before beginning work.

RiskAssessment cluster_legend Action Protocol Start Start: Define Operation StateCheck Is the material Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution QuantityCheck Quantity > 1 gram? Solid->QuantityCheck LowRisk Moderate Risk: Splash REQ: Fume Hood + Safety Glasses Solution->LowRisk HighRisk High Risk: Dust Inhalation REQ: Fume Hood + N95/P100 QuantityCheck->HighRisk Yes QuantityCheck->HighRisk No (Still Dust Risk) Use Static Dissipative Weighing Use Static Dissipative Weighing HighRisk->Use Static Dissipative Weighing Use Double Nitrile Gloves Use Double Nitrile Gloves LowRisk->Use Double Nitrile Gloves

Figure 1: Risk Assessment Logic Flow. Note that solid handling always defaults to higher respiratory protection due to the unknown potency of the dust.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Reliance on a single layer is a critical failure mode in synthesis laboratories.

Body AreaStandard Protocol (Solution Handling)Elevated Protocol (Solid Handling / >1g)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 or P100 Engineering controls are primary.[1][2] Respirators provide backup against turbulent airflow during weighing.
Hand Protection Nitrile Gloves (Single, 4-6 mil)Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)Amides can act as permeation enhancers.[1][2] Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Powders can bypass side shields in turbulent air.[1] Goggles seal the orbital area completely.
Body Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat or Sleeve CoversCotton retains particulates.[1][2] Tyvek repels dust and prevents migration of chemicals to street clothes.

Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Step)

The moment of highest risk is opening the container. Static electricity can cause "powder fly," resulting in immediate inhalation exposure.

  • Engineering Setup: Ensure Fume Hood face velocity is 80–100 fpm . Clear the deck of unnecessary clutter to prevent turbulence.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

  • The "Tunnel" Technique:

    • Do not pull the stock bottle out of the hood.

    • Place the receiving vessel and the stock bottle deep inside the hood (at least 6 inches back).

    • Perform the transfer with hands moving into the hood, never cross-draft.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol/Methanol before returning it to storage. This prevents cross-contamination of the storage cabinet.

Phase B: Reaction & Solubilization[2]
  • Solvent Choice: When dissolving (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, prefer solvents with lower vapor pressure if possible.[1][2] If using DCM (Dichloromethane), be aware that it permeates nitrile gloves in <4 minutes.[1][2]

  • Glove Discipline: If a splash occurs, do not wipe it off . Immediately remove the outer glove, dispose of it, and inspect the inner glove. Replace the outer glove before continuing.

Phase C: Spill Cleanup (Dry Powder)[1][2]
  • Do NOT sweep. Sweeping aerosolizes the potent dust.

  • Cover: Gently cover the spill with a paper towel dampened with water or methanol.

  • Wipe: Scoop up the damp material. The solvent/water binds the dust, preventing inhalation.

  • Final Clean: Wash the surface with a mild detergent (1% Alconox) followed by a water rinse.

Waste Disposal & Deactivation

Proper disposal protects downstream environmental service workers.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste container. Label as "Toxic Organic Solid - Amide Derivative."[1]

  • Liquid Waste: Segregate into Organic Waste (Non-Halogenated) unless halogenated solvents were used.[1][2]

  • Deactivation (Spill Residues): While specific hydrolysis data is unavailable, treating residues with 10% Sodium Hypochlorite (Bleach) is generally effective for oxidizing and degrading amine/amide functionalities, though this should be done cautiously in a fume hood due to potential chloramine formation.[1][2]

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][5] Hold eyelids open. The amide functionality can cause delayed irritation; seek medical evaluation even if pain subsides.

  • Skin Contact: Wash with soap and copious water.[6] Do not use ethanol to wash skin, as it may increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Safety Data Sheet: Lacosamide (and related impurities).

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][6] Hazard Communication Standard: Safety Data Sheets. [1][2]

  • PubChem. (2025).[1][2] Compound Summary: Benzylamide Derivatives. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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